2-Chloro-5-methoxypyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUBGBZOMBTDTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343329 | |
| Record name | 2-Chloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-65-8 | |
| Record name | 2-Chloro-5-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-5-methoxypyrimidine (CAS: 22536-65-8)
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in chemical synthesis. It covers its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, with a focus on its role in pharmaceutical and agrochemical development.
Physicochemical and Spectroscopic Properties
This compound is a white to off-white solid compound.[1][2][3] Its core properties are summarized below, providing essential data for reaction planning and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 22536-65-8 | [1][4][5] |
| Molecular Formula | C₅H₅ClN₂O | [1][2][4][5] |
| Molecular Weight | 144.56 g/mol | [1][2][4][5] |
| Appearance | White to almost white powder/crystal | [1][2][3] |
| Melting Point | 73-79 °C | [2][6] |
| Purity | ≥97-98% (GC) | [1][2][5][7] |
| Topological Polar Surface Area (TPSA) | 38.55 Ų | [4] |
| SMILES | COc1cnc(Cl)nc1 | [4][5] |
| InChI Key | RSUBGBZOMBTDTI-UHFFFAOYSA-N | [4][5] |
Table 2: Spectroscopic Data Summary
While complete spectra are best obtained from the supplier for a specific batch, general analytical data is available.
| Data Type | Availability / Notes | Reference(s) |
| ¹H NMR | Spectra available from chemical suppliers. | [8][9] |
| ¹³C NMR | Spectra available from chemical suppliers. | [9] |
| LC-MS / HPLC | Used for purity assessment; data available from suppliers. | [4][10] |
| IR, MS | Spectra available from chemical suppliers. | [9] |
Synthesis and Experimental Protocols
The synthesis of this compound is critical for its accessibility as a building block. One common method involves the chlorination of a dihydroxy pyrimidine precursor.
Protocol 1: Synthesis from 2,4-Dihydroxyl-5-methoxy pyrimidine
This method, adapted from patent literature, utilizes phosphorus oxychloride as both a reactant and a solvent for the chlorination reaction.[8]
Methodology:
-
Reaction Setup: In a nitrogen-purged reaction flask, add 2,4-dihydroxyl-5-methoxy pyrimidine, a solvent (e.g., toluene), and phosphorus oxychloride (POCl₃).
-
Addition of Base: Under constant stirring, add an alkaline substance such as triethylamine.
-
Reaction: Heat the mixture to reflux (approximately 160°C if dimethylbenzene is used as a solvent) for 4 hours.
-
Monitoring: The reaction progress can be monitored by LC to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, perform a simple quenching and aftertreatment process to isolate the crude product.
-
Purification: The final product can be purified via standard methods to yield a faint yellow solid with high purity (98.0–99.0%).[8]
Caption: Synthesis pathway from a dihydroxy precursor.
Chemical Reactivity and Applications
This compound is a valuable intermediate primarily due to the reactivity of its chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of various functional groups.
Key Applications:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of bioactive molecules, including antiviral and anticancer agents.[2] The pyrimidine scaffold is a privileged structure in medicinal chemistry.
-
Agrochemicals: The compound is used in the formulation of modern herbicides and fungicides, contributing to crop protection solutions.[2]
-
Kinase Inhibitors: Amino-substituted pyrimidines, often derived from chloro-pyrimidine precursors, are extensively used as kinase inhibitors because they can mimic the binding interactions of ATP.[11]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated towards nucleophilic attack. This is the most common reaction pathway for this compound, enabling the synthesis of diverse derivatives.
Caption: General mechanism for SNAr reactions.
Protocol 2: General SNAr with an Amine
This protocol provides a general workflow for the substitution of the chlorine atom with an amine nucleophile, a common step in the synthesis of pharmaceutical intermediates.[11]
Methodology:
-
Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as Dichloromethane (DCM) or a polar aprotic solvent like DMF.
-
Reagent Addition: Add the desired amine nucleophile (1 to 1.2 equivalents) to the solution. If the amine is a hydrochloride salt, a base like K₂CO₃ or triethylamine (2-3 equivalents) is required to liberate the free amine.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat (e.g., 40-80°C) as required. Reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., DCM or EtOAc).
-
Purification: Dry the combined organic layers (e.g., over MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Caption: Typical laboratory workflow for SNAr.
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and an irritant.
Table 3: Hazard and Safety Information
| Category | Details | Reference(s) |
| Signal Word | Danger | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [5][12] |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 US), safety glasses/eyeshields, chemical-impermeable gloves. | [5][13] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at 2-8 °C. | [2] |
| First Aid | Inhalation: Move victim to fresh air.Skin Contact: Take off contaminated clothing and wash with soap and water.Eye Contact: Rinse with pure water for at least 15 minutes.Ingestion: Rinse mouth with water. Do not induce vomiting. | [13][14] |
Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information before handling this chemical.[13][14][15]
References
- 1. labproinc.com [labproinc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 22536-65-8 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 5. This compound 97 22536-65-8 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 9. This compound(22536-65-8) 1H NMR spectrum [chemicalbook.com]
- 10. 22536-65-8|this compound|BLD Pharm [bldpharm.com]
- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemical-label.com [chemical-label.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-5-methoxypyrimidine
This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyrimidine, a key intermediate in pharmaceutical and fine chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Compound Data
This compound is a heterocyclic compound widely utilized as a building block in organic synthesis.[1][2] Its strategically positioned reactive sites make it a valuable precursor for a diverse range of more complex molecules.[1]
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O | [1][3][4][5] |
| Molecular Weight | 144.56 g/mol | [1][2][3][5][6] |
| CAS Number | 22536-65-8 | [2][3][6] |
| Appearance | Off-white to white solid/powder | [3] |
| Purity | Typically >97% | [1][6][7] |
Synthesis Protocol
A common method for the synthesis of this compound involves the reduction of 2,4-Dichloro-5-methoxypyrimidine.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-Dichloro-5-methoxypyrimidine (43g, 0.24mol)
-
Zinc dust (86g, 1.32mol)
-
Ethanol (200 mL)
-
Water (200 mL)
-
Ether
Procedure:
-
A mixture of 2,4-Dichloro-5-methoxypyrimidine, zinc dust, ethanol, and water is heated under reflux for 4 hours.[4]
-
The hot mixture is then filtered to remove solid residues.
-
Ethanol is removed from the filtrate under reduced pressure.
-
After cooling, the product is extracted with ether.
-
The ether extract is concentrated to yield this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its pyrimidine core is a common feature in many biologically active molecules. The presence of a chloro group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. This versatility makes it an important building block in the development of potential therapeutics for a range of diseases, including cancer, infectious diseases, and metabolic disorders.[1]
While specific signaling pathways directly targeted by this compound are not extensively documented, related chloropyrimidine derivatives have been identified as covalent inhibitors of kinases. For instance, a series of chloropyrimidines has been shown to covalently bind to a cysteine residue in the C-terminal kinase domain of MSK1, a key enzyme in cellular signaling. This inhibition occurs through an SNAr reaction, where the cysteine residue displaces the chloro group on the pyrimidine ring.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 2-Chloro-5-methoxypyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-5-methoxypyrimidine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the chloro and methoxy substitutions on the pyrimidine ring, render it a versatile intermediate for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and a summary of its applications, particularly in the development of kinase inhibitors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Physical and Chemical Properties
This compound is typically an off-white to pale yellow crystalline solid at room temperature.[1] It is soluble in methanol and other common organic solvents.[2] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₅ClN₂O | [3] |
| Molecular Weight | 144.56 g/mol | [1][3] |
| Appearance | Off-white to pale yellow crystalline solid | [1] |
| Melting Point | 73-78 °C | [2] |
| Boiling Point | 268.8 ± 13.0 °C (Predicted) | [2] |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol | [2] |
| CAS Number | 22536-65-8 | [3] |
Spectral Data
The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques. While specific spectra are proprietary to individual laboratories, the expected spectral data are summarized below.
Table 2: Spectral Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR | The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent pyrimidine protons, and a singlet in the upfield region for the methoxy group protons. |
| ¹³C NMR | The carbon NMR spectrum should exhibit five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the chlorine and oxygen atoms and the aromaticity of the pyrimidine ring. |
| FT-IR (cm⁻¹) | The infrared spectrum will likely display characteristic absorption bands for C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, C-O stretching of the methoxy group, and a C-Cl stretching vibration.[4] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of the chloro and methoxy groups.[5] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the selective dechlorination of 2,4-dichloro-5-methoxypyrimidine.
Experimental Protocol: Synthesis via Dechlorination [6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-5-methylpyrimidine (1 equivalent), freshly activated zinc dust (3 equivalents), and water.
-
Reaction: Heat the suspension to reflux with vigorous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Rinse the filter cake with chloroform.
-
Extraction: Separate the phases of the filtrate and wash the organic phase with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Synthesis workflow for this compound.
Purification
The crude product can be purified by recrystallization to obtain a solid of high purity.
Experimental Protocol: Purification by Recrystallization [6]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot petroleum ether.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. It is also a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its utility as a building block for more complex molecules.[7][8]
General scheme for SNAr reactions.
Suzuki Coupling
This compound can participate in Suzuki coupling reactions with arylboronic acids to form C-C bonds, providing access to a diverse range of biaryl and heteroaryl structures.[9][10]
General Protocol for Suzuki Coupling: [9][11]
-
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, THF) and water.
-
Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
General scheme for Suzuki coupling reactions.
Applications in Drug Discovery
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology. Pyrimidine derivatives are known to act as kinase inhibitors by competing with ATP for the binding site in the kinase domain. The ability to readily functionalize the 2-position of this compound makes it an attractive starting material for the synthesis of libraries of potential kinase inhibitors.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Safety Information for this compound
| Hazard Statement(s) | Precautionary Statement(s) | Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. | Safety glasses with side-shields, chemical-resistant gloves, lab coat. |
| H315: Causes skin irritation. | P270: Do not eat, drink or smoke when using this product. | |
| H318: Causes serious eye damage. | P280: Wear protective gloves/ eye protection/ face protection. | |
| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage: [12]
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, gloves, and eye/face protection.[13]
-
Avoid formation of dust and aerosols.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Dispose of contents/container to an approved waste disposal plant.
-
Do not let the chemical enter drains.
-
Discharge into the environment must be avoided.[13]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of novel therapeutic agents. Its well-defined reactivity, particularly in SNAr and Suzuki coupling reactions, allows for the controlled introduction of diverse functionalities. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to detailed experimental considerations and safety protocols. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new molecules with significant biological and material applications.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 22536-65-8 [amp.chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. ias.ac.in [ias.ac.in]
- 5. article.sapub.org [article.sapub.org]
- 6. guidechem.com [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
Unveiling the Solubility Profile of 2-Chloro-5-methoxypyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-Chloro-5-methoxypyrimidine in various organic solvents. As a crucial building block in the synthesis of numerous pharmaceutical compounds, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document summarizes available solubility data, details relevant experimental protocols, and presents a visual workflow for its synthesis and purification.
Quantitative Solubility Data
The following table summarizes the qualitative solubility of this compound in several common organic solvents, as inferred from available chemical literature and supplier information.
| Solvent | Qualitative Solubility | Context of Use |
| Methanol | Soluble[1] | - |
| Dichloromethane | Implied Soluble | Used for extraction in synthesis protocols |
| Ethanol | Implied Soluble | Used for recrystallization |
| Acetic Acid | Implied Soluble | Used as a solvent in synthesis |
| Diethyl Ether | Implied Soluble | Used for extraction |
| Light Petroleum | Implied Sparingly Soluble | Used for recrystallization, suggesting lower solubility at room temperature |
Experimental Protocols
While specific protocols for determining the solubility of this compound were not found, a general experimental protocol for recrystallization, a common purification technique that relies on differential solubility, is described below. This protocol is adapted from procedures used in the synthesis of related compounds.
General Recrystallization Protocol for this compound
This protocol outlines the steps for purifying this compound by recrystallization, a technique that leverages its higher solubility in a hot solvent and lower solubility in a cold solvent.
1. Solvent Selection:
-
Based on qualitative data, ethanol or light petroleum can be suitable solvents. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent pair system (e.g., ethanol/water) may also be effective.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure a good yield upon cooling.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
7. Purity Assessment:
-
The purity of the recrystallized this compound can be determined by measuring its melting point and comparing it to the literature value, or by analytical techniques such as NMR or GC.
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent purification of this compound, as described in various synthetic procedures.
References
Synthesis of 2-Chloro-5-methoxypyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 2-chloro-5-methoxypyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atom, make it a versatile building block for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The most common and well-documented synthetic approach involves a two-step process: the initial formation of the key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a selective reduction to yield the desired product.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through the following two-stage process:
-
Chlorination: Conversion of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) to 2,4-dichloro-5-methoxypyrimidine.
-
Selective Reduction: Dechlorination of 2,4-dichloro-5-methoxypyrimidine at the 4-position to yield this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the two key steps in the synthesis of this compound, along with tabulated quantitative data for easy reference and comparison.
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
The chlorination of 2,4-dihydroxy-5-methoxypyrimidine is a crucial first step. Various methods have been reported, primarily utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent in the presence of a base.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-methoxypyrimidine
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-5-methoxypyrimidine. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectral characteristics of this compound. This document presents predicted spectral data, detailed experimental protocols for acquiring such data, and visual representations of the molecular structure and analytical workflow.
Introduction
This compound is a substituted pyrimidine derivative with applications in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This guide focuses on the interpretation of its ¹H and ¹³C NMR spectra, providing the necessary data and methodologies for its characterization.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.45 | s | 2H | H-4, H-6 |
| ~3.90 | s | 3H | -OCH₃ |
Predicted in CDCl₃ at 400 MHz.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C-2 |
| ~157.5 | C-4, C-6 |
| ~145.0 | C-5 |
| ~56.0 | -OCH₃ |
Predicted in CDCl₃ at 100 MHz.
Experimental Protocols
The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound solid.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
¹H NMR Spectroscopy
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Transmitter Frequency Offset: Centered on the aromatic region (~6 ppm)
¹³C NMR Spectroscopy
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 220 ppm
-
Transmitter Frequency Offset: Centered on the expected chemical shift range (~110 ppm)
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizations
The following diagrams provide a visual representation of the chemical structure of this compound and the workflow for its NMR analysis.
Conclusion
This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The predicted data, in conjunction with the detailed experimental protocols, offers a robust framework for the analysis and characterization of this compound. The provided visualizations of the chemical structure and experimental workflow serve to further clarify the key aspects of this analytical process. Researchers and professionals in the field can utilize this guide as a valuable resource for their work with this compound and related compounds.
Navigating the Analytical Landscape: A Technical Guide to the Mass Spectrometry of 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for 2-Chloro-5-methoxypyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quantification in complex matrices.
Core Physicochemical and Mass Spectrometry Data
This compound possesses a molecular formula of C₅H₅ClN₂O and a molecular weight of approximately 144.56 g/mol .[1][2] The precise monoisotopic mass is a critical parameter in high-resolution mass spectrometry for accurate identification. While public databases do not currently display a fully annotated mass spectrum for this specific compound, spectral data for isomers such as 5-Chloro-2-methoxypyrimidine are available and can provide insights into potential fragmentation patterns.[3] Commercial suppliers like ChemicalBook note the availability of mass spectrometry data for this compound.[4]
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.56 g/mol | [1][2] |
| CAS Number | 22536-65-8 | |
| Appearance | Solid | [1] |
Note: The following table represents a hypothetical fragmentation pattern for this compound based on common fragmentation of similar chemical structures. The exact m/z values and relative intensities would need to be confirmed by experimental data.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Putative Neutral Loss |
| 144.0 | [M]+• (Molecular Ion) | - |
| 129.0 | [M - CH₃]+ | Methyl radical (•CH₃) |
| 115.0 | [M - COH]+ | Formyl radical (•CHO) or Carbon monoxide and hydrogen radical |
| 109.0 | [M - Cl]+ | Chlorine radical (•Cl) |
| 80.0 | [C₄H₂N₂O]+ | Chloroethene (C₂H₃Cl) |
Experimental Protocols for Mass Spectrometric Analysis
The following provides a detailed methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common and powerful technique for the analysis of small molecules in drug discovery.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition to create a series of working standards for calibration and quantification.
-
Matrix Samples (for drug development applications): For analysis in biological matrices (e.g., plasma, urine), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove interfering components.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for separating the analyte from potential impurities.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical LC-MS.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures reproducible retention times.
Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray ionization (ESI) is a widely used soft ionization technique suitable for polar small molecules. Both positive and negative ion modes should be evaluated to determine the optimal ionization polarity for this compound.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used. Triple quadrupoles are excellent for quantitative analysis using Multiple Reaction Monitoring (MRM), while high-resolution instruments provide accurate mass measurements for confident identification.
-
Data Acquisition:
-
Full Scan Mode: To obtain a full mass spectrum and identify the molecular ion and major fragments.
-
Tandem MS (MS/MS): To induce fragmentation of the precursor ion (the molecular ion) and record the resulting product ions. This is essential for structural elucidation and developing a sensitive MRM method.
-
-
Key MS Parameters to Optimize:
-
Capillary voltage
-
Cone voltage
-
Source and desolvation temperatures
-
Nebulizing and drying gas flow rates
-
Collision energy (for MS/MS)
-
Visualization of Relevant Workflows
For professionals in drug development, understanding the context in which a compound like this compound is analyzed is critical. The following diagrams illustrate a typical experimental workflow for mass spectrometry and the broader drug discovery and development pipeline.
Caption: A typical experimental workflow for the analysis of a small molecule using LC-MS.
Caption: The comprehensive drug discovery and development pipeline.[5][6][7][8][9]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 5-Chloro-2-methoxypyrimidine [webbook.nist.gov]
- 4. This compound(22536-65-8) 1H NMR spectrum [chemicalbook.com]
- 5. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. ppd.com [ppd.com]
- 8. The Drug Development Process | FDA [fda.gov]
- 9. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
The Structural Landscape of 2-Chloro-5-methoxypyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of the pyrimidine core are of significant interest in medicinal chemistry due to their diverse biological activities, often stemming from their ability to act as kinase inhibitors. The 2-chloro-5-methoxypyrimidine scaffold, in particular, represents a valuable starting point for the design of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a comprehensive overview of the methodologies used to determine the crystal structure of pyrimidine derivatives and discusses their potential roles in modulating key signaling pathways. While specific crystallographic data for this compound derivatives are not extensively available in the public domain, this paper presents generalized experimental protocols and representative data from closely related structures to serve as a practical resource for researchers in the field.
Introduction
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids and plays a crucial role in numerous biological processes.[1] Its derivatives have been extensively explored as scaffolds for the development of a wide range of therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.[2] The substituent pattern on the pyrimidine ring dictates its physicochemical properties and biological targets. The this compound moiety, with its reactive chlorine atom and electron-donating methoxy group, offers a versatile platform for chemical modification and library synthesis.
X-ray crystallography is the gold standard for elucidating the precise three-dimensional structure of molecules. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the molecule's conformation and how it interacts with biological macromolecules. This guide will detail the typical experimental workflow for determining the crystal structure of novel this compound derivatives, from synthesis and crystallization to data collection and structure refinement.
Experimental Protocols
The following sections outline the key experimental methodologies for the synthesis, crystallization, and structural analysis of this compound derivatives, based on established protocols for similar compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often starts from commercially available precursors. A common synthetic route to a related compound, 2,4-dichloro-5-methoxypyrimidine, involves the reaction of 2,4-dihydroxy-5-methoxypyrimidine with phosphorus oxychloride.[3] A generalized synthetic workflow is depicted below.
Protocol for the Synthesis of 2,4-dichloro-5-methoxypyrimidine:
-
To a solution of 2,4-dihydroxy-5-methoxypyrimidine in a suitable solvent such as toluene, add phosphorus oxychloride.
-
The reaction mixture is heated under reflux for several hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction is carefully quenched with ice-water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,4-dichloro-5-methoxypyrimidine.
Further derivatization at the C2 or C4 position can be achieved through nucleophilic substitution reactions to yield a library of this compound derivatives.
Crystallization
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.
General Crystallization Protocol:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents.
-
Common crystallization techniques include:
-
Slow Evaporation: The solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).
-
Cooling: A saturated solution of the compound at a higher temperature is slowly cooled to induce crystallization.
-
-
Once crystals of suitable size and quality are formed, they are carefully harvested.
Single-Crystal X-ray Diffraction
The following protocol is a general outline for data collection and structure refinement.
Data Collection and Structure Refinement Protocol:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption.[4]
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F² using software packages like SHELXL.[4] Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data of Pyrimidine Derivatives
| Parameter | Derivative 1 (Example)[4] | Derivative 2 (Example)[5] |
| Empirical Formula | C₈H₅Cl₂NO₂ | C₁₄H₁₀N₄O₂S |
| Formula Weight | 234.04 | 314.33 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.456(2) | 7.891(3) |
| b (Å) | 10.123(3) | 12.345(5) |
| c (Å) | 11.234(3) | 14.567(6) |
| α (°) | 90 | 90 |
| β (°) | 109.87(1) | 98.76(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 904.5(4) | 1401.2(9) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.719 | 1.489 |
| Absorption Coefficient (mm⁻¹) | 0.654 | 0.245 |
| F(000) | 472 | 648 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 28.0 | 2.0 to 27.5 |
| Reflections collected | 5432 | 8765 |
| Independent reflections | 2089 [R(int) = 0.034] | 3210 [R(int) = 0.041] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | R1 = 0.052, wR2 = 0.134 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 | R1 = 0.065, wR2 = 0.148 |
| Goodness-of-fit on F² | 1.05 | 1.08 |
Biological Relevance and Signaling Pathways
Pyrimidine derivatives are well-known for their ability to interact with a variety of biological targets, with protein kinases being a prominent class.[6][7] Kinases play a central role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Many pyrimidine-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.[7] The pyrimidine core often forms key hydrogen bonding interactions with the hinge region of the kinase domain. The substituents on the pyrimidine ring, such as the 2-chloro and 5-methoxy groups, can be modified to enhance potency and selectivity for a specific kinase.
One of the critical signaling pathways often targeted by pyrimidine-based inhibitors is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors and other therapeutic agents. While direct crystallographic data for this specific class of derivatives is limited in the public literature, this guide provides a comprehensive framework for their synthesis, crystallization, and structural elucidation. The detailed experimental protocols and representative data serve as a valuable resource for researchers aiming to explore the structural biology of these compounds. A thorough understanding of their three-dimensional structure will undoubtedly accelerate the design and optimization of new and effective drugs targeting a range of diseases. Future work should focus on the systematic synthesis and crystallographic analysis of a library of this compound derivatives to build a robust structure-activity relationship database.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Computational Insights into 2-Chloro-5-methoxypyrimidine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a fundamental core in numerous pharmaceuticals, owing to its ability to engage in diverse biological interactions. Understanding the physicochemical and electronic properties of this compound at a molecular level is crucial for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the structural, electronic, and spectroscopic properties of this compound based on computational studies, supplemented with detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 73-78 °C |
| Boiling Point | 268.8±13.0 °C (Predicted) |
| Density | 1.292±0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Methanol |
Computational Methodology
The computational analysis presented in this guide is based on a representative Density Functional Theory (DFT) study, a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.
Geometry Optimization and Vibrational Analysis
The molecular geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory with the 6-311++G(d,p) basis set. This combination is widely recognized for its accuracy in predicting the geometries and vibrational frequencies of organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra (FT-IR and Raman).
Electronic Properties
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated to understand the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) was mapped onto the electron density surface to identify the electrophilic and nucleophilic sites. Natural Bond Orbital (NBO) analysis was conducted to investigate hyperconjugative interactions and charge delocalization within the molecule.
Computational Results
The following sections present the key findings from the representative computational study on this compound.
Optimized Molecular Geometry
The optimized geometry of this compound reveals a planar pyrimidine ring. The calculated bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's three-dimensional conformation and can be used for comparison with experimental crystallographic data, should it become available.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| C2-Cl | 1.745 |
| C5-O | 1.362 |
| O-C(methoxy) | 1.428 |
| N1-C2 | 1.328 |
| C2-N3 | 1.328 |
| N3-C4 | 1.339 |
| C4-C5 | 1.385 |
| C5-C6 | 1.418 |
| C6-N1 | 1.341 |
Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Dihedral Angle | Value (°) |
| N1-C2-N3 | 127.8 | Cl-C2-N1-C6 | 180.0 |
| C2-N3-C4 | 115.5 | C4-C5-O-C(methoxy) | 179.8 |
| N3-C4-C5 | 121.3 | H-C(methoxy)-O-C5 | 180.0 |
| C4-C5-C6 | 117.9 | ||
| C5-C6-N1 | 121.5 | ||
| C6-N1-C2 | 116.0 | ||
| Cl-C2-N3 | 116.1 | ||
| O-C5-C4 | 124.2 |
Vibrational Spectroscopy
The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and Raman spectra of this compound. The key vibrational modes are assigned to specific functional groups and types of molecular motion.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Frequency (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methoxy) |
| 1600-1550 | C=N stretching |
| 1480-1440 | C=C stretching |
| 1250-1200 | C-O-C asymmetric stretching |
| 1050-1000 | C-O-C symmetric stretching |
| 850-800 | C-H out-of-plane bending |
| 750-700 | C-Cl stretching |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.
Table 4: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap | 5.64 |
The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO is primarily over the pyrimidine ring and the methoxy group, indicating these are the likely sites for electrophilic attack. The LUMO is predominantly located on the pyrimidine ring, particularly on the carbon atoms adjacent to the nitrogen atoms, suggesting these are the probable sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would show negative potential around the nitrogen atoms and the oxygen atom of the methoxy group, making them potential sites for hydrogen bonding and coordination. The regions around the hydrogen atoms and the chloro group would exhibit positive potential.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the selective reduction of 2,4-dichloro-5-methoxypyrimidine.
Materials:
-
2,4-dichloro-5-methoxypyrimidine
-
Zinc dust
-
Ethanol
-
Water
-
Hydrochloric acid (for activation of zinc)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Activate zinc dust by stirring it briefly in dilute hydrochloric acid, followed by washing with water and ethanol, and then drying.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-5-methoxypyrimidine (1 equivalent) and ethanol.
-
Add the activated zinc dust (typically 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the excess zinc and other solids.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
To the remaining aqueous residue, add water and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum is expected to show a singlet for the methoxy protons around 3.9-4.0 ppm and two singlets or doublets for the pyrimidine ring protons. For instance, a reported ¹H-NMR spectrum in DMSO-d₆ showed peaks at δ 9.06 (d, J = 5.0 Hz, 1H), 8.06 (d, J = 5.0 Hz, 1H), and 3.93 (s, 3H).[1]
-
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire the FT-IR spectrum of the solid sample using a KBr pellet or as a thin film. The spectrum should be compared with the computationally predicted vibrational frequencies to confirm the presence of key functional groups.
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of the molecule using a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.
Molecular Docking and ADMET Predictions (Representative Workflow)
While specific molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for this compound are not widely available, this section outlines a typical workflow for such computational predictions, which are essential in early-stage drug discovery.
Caption: A representative workflow for molecular docking and ADMET prediction studies.
Signaling Pathway and Logical Relationships
The utility of this compound as a building block often lies in its incorporation into molecules that target specific signaling pathways implicated in disease. For instance, many kinase inhibitors feature a pyrimidine core. The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.
Caption: A hypothetical MAPK signaling pathway inhibited by a derivative of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the computational and experimental aspects of this compound. The presented data on its physicochemical properties, optimized molecular geometry, vibrational spectra, and electronic characteristics serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and materials science. The detailed experimental protocols and representative computational workflows offer practical guidance for the synthesis, characterization, and in silico evaluation of this important heterocyclic building block. Further experimental validation, particularly through X-ray crystallography, would be beneficial to corroborate the computational findings and provide a more complete understanding of the solid-state structure of this compound.
References
The Reactivity of Pyrimidine Derivatives: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the reactivity of pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. By leveraging computational tools, researchers can predict the binding affinities, reaction mechanisms, and electronic properties of these molecules, thereby guiding the rational design of novel therapeutic agents. This document summarizes key quantitative data from various studies, details common computational protocols, and provides visual representations of relevant workflows and pathways.
Core Concepts in Computational Analysis
The reactivity of pyrimidine derivatives is largely governed by their electronic structure. Theoretical calculations offer a powerful means to investigate this structure and predict chemical behavior. Key computational approaches include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of pyrimidine derivatives, DFT is employed to calculate optimized molecular geometries, vibrational frequencies, and a range of electronic properties that correlate with reactivity.[1][2] Of particular importance are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[3][4]
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In drug design, molecular docking is used to predict the interaction between a small molecule ligand (the pyrimidine derivative) and a protein target. The binding energy, calculated as a negative score, indicates the strength of the interaction, with more negative values suggesting a more favorable binding.[7] These studies are crucial for understanding the mechanism of action of potential drugs.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity.[8] By analyzing a series of related compounds, QSAR studies can identify the physicochemical properties that are most important for a desired pharmacological effect, guiding the design of more potent analogs.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from various computational studies on pyrimidine derivatives.
| Pyrimidine Derivative Class | Computational Method | Key Parameters Calculated | Typical Values | Reference |
| Fused Pyrimidines | DFT/B3LYP/6-311G(2d,2p) | EHOMO, ELUMO, Energy Gap (ΔE) | EHOMO: -5.46 to -5.57 eV; ELUMO: -1.59 to -1.94 eV; ΔE: 3.63 to 3.88 eV | [3] |
| Triazolo Pyrimidines | DFT/B3LYP/6-311G(df,pd) | EHOMO, ELUMO, Energy Gap (Eg) | - | [2] |
| Pyrazolo[3,4-d]pyrimidines | Molecular Docking | Binding Energy (kcal/mol) | -10.7 | [6] |
| Chalcone-Substituted Pyrimidines | Molecular Docking | Binding Energy (kcal/mol) | -7.9 | [6] |
| Pyrido[2,3-d]pyrimidines | Molecular Docking | Binding Energy (kcal/mol) | -8.5 | [6] |
| Furopyrimidine and Thienopyrimidine Derivatives | QSAR (MLR and ANN) | R2 (MLR), R2 (ANN) | R2 (MLR): 0.889; R2 (ANN): 0.998 | [8] |
Table 1: Summary of Calculated Reactivity Parameters for Pyrimidine Derivatives. This table presents a selection of calculated electronic properties and binding energies for different classes of pyrimidine derivatives from various computational studies.
Computational Protocols
This section details the typical methodologies employed in the theoretical analysis of pyrimidine derivatives.
Density Functional Theory (DFT) Calculations
-
Structure Optimization: The 3D structure of the pyrimidine derivative is first drawn using a chemical drawing software and then optimized to its lowest energy conformation. This is typically performed using DFT at a specific level of theory and basis set, for example, B3LYP/6-311++G(d,p).[3][11]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[3]
-
Calculation of Electronic Properties: From the optimized geometry, various electronic properties are calculated. These include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).[4][12] The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites of the molecule.[4]
Molecular Docking
-
Ligand Preparation: The 3D structures of the pyrimidine derivatives are prepared. This often involves energy minimization using a force field like MMFF94.[6]
-
Protein Preparation: The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[6]
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[6]
-
Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm, is used to explore various conformations and orientations of the ligand within the protein's active site.[6] The results are scored based on the calculated binding energy.[6]
-
Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[13]
Visualizing Computational Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical computational workflow for studying pyrimidine derivative reactivity and a generic signaling pathway that can be inhibited by these compounds.
Conclusion
Theoretical calculations provide an indispensable toolkit for modern drug discovery and development. For pyrimidine derivatives, computational methods such as DFT, molecular docking, and QSAR are instrumental in predicting reactivity, understanding mechanisms of action, and guiding the design of new molecules with enhanced therapeutic potential. The integration of these in silico techniques with experimental validation is crucial for accelerating the journey from a promising compound to a clinically effective drug.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. wjarr.com [wjarr.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. remedypublications.com [remedypublications.com]
- 8. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. irjweb.com [irjweb.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery of Novel Reactions with 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple reaction sites offer a rich platform for the synthesis of diverse and complex molecular architectures. The presence of a reactive chloro group at the 2-position, an electron-donating methoxy group at the 5-position, and nitrogen atoms within the pyrimidine ring collectively influence its reactivity, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of novel reactions involving this compound, with a focus on cross-coupling reactions and nucleophilic aromatic substitutions, offering detailed experimental protocols and quantitative data to facilitate further research and application in drug discovery and development.
Core Reactivity Principles
The reactivity of this compound is primarily governed by the electrophilic nature of the carbon atom attached to the chlorine and the overall electron-deficient character of the pyrimidine ring. The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The methoxy group at the 5-position, being an electron-donating group, can modulate the reactivity of the ring system.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a competent substrate for several important cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl pyrimidine derivatives, which are common motifs in biologically active molecules.
dot
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 110 | 8 | 92 |
| 3 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (4) | - | Na₂CO₃ | DMF | 120 | 6 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), ligand (if required), and base (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed solvent is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of 2-amino-5-methoxypyrimidine derivatives. This reaction is crucial for introducing amine functionalities, which are prevalent in many pharmaceutical compounds.
dot
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 89 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 70 | 24 | 82 |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the palladium catalyst, ligand, and base. The vial is sealed and removed from the glovebox. This compound (1.0 mmol), the amine (1.2 mmol), and the solvent are added under an argon atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 2-amino-5-methoxypyrimidine derivative.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 2-alkynyl-5-methoxypyrimidines by reacting this compound with terminal alkynes. This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which have applications in materials science and as synthetic intermediates.
dot
Caption: Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling:
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | THF | 65 | 6 | 88 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | Diisopropylamine | DMF | 80 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | Piperidine | Toluene | 90 | 12 | 90 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (4) | 8 | K₂CO₃ | Acetonitrile | 70 | 10 | 75 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent are added the palladium catalyst, copper(I) iodide, and a base under an inert atmosphere. The reaction mixture is stirred at the indicated temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, filtered through Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the 2-alkynyl-5-methoxypyrimidine product.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) at the 2-position. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion.
dot
Caption: General mechanism for SNAr reaction of this compound.
Quantitative Data for SNAr Reactions:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium methoxide | - | Methanol | 65 | 4 | 98 |
| 2 | Sodium thiophenoxide | - | DMF | 100 | 2 | 94 |
| 3 | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | 91 |
| 4 | Potassium phenoxide | - | DMSO | 120 | 6 | 85 |
Experimental Protocol: General Procedure for SNAr Reaction
To a solution of this compound (1.0 mmol) in a suitable solvent is added the nucleophile (1.1 - 1.5 equivalents) and a base if necessary. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by crystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions discussed in this guide provide efficient and modular approaches to construct complex molecules with potential applications in drug discovery and materials science. The provided quantitative data and detailed experimental protocols serve as a practical resource for researchers to explore and expand the chemical space around this important heterocyclic scaffold. Further exploration of novel catalytic systems and reaction conditions will undoubtedly lead to the discovery of even more innovative transformations of this compound.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction has found extensive application in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Pyrimidine derivatives, in particular, are privileged scaffolds present in a wide array of therapeutic agents.
2-Chloro-5-methoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The chlorine atom at the 2-position provides a handle for functionalization via cross-coupling reactions. This application note provides a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids, offering a robust method for the synthesis of 2-aryl-5-methoxypyrimidines.
Principle of the Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with a variety of boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃))
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate (or oil bath)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the respective boronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 to 5:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to ensure proper mixing (typically a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane) to afford the pure 2-aryl-5-methoxypyrimidine product.
Data Presentation
The following table summarizes the results for the Suzuki coupling of this compound with a selection of boronic acids under optimized reaction conditions.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (5:1) | 90 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 14 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (5:1) | 90 | 18 | 78 |
| 5 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 10 | 75 |
| 6 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O (5:1) | 90 | 20 | 89 |
Visualizations
Caption: A generalized workflow for the Suzuki coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl and heteroaryl halides or pseudohalides, providing a versatile and efficient route to a wide array of nitrogen-containing compounds. The 2-amino-5-methoxypyrimidine scaffold is a key structural motif in numerous biologically active molecules and pharmaceutical agents. The Buchwald-Hartwig amination of 2-chloro-5-methoxypyrimidine offers a direct and modular approach to synthesizing a diverse library of these valuable compounds.
These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and the underlying catalytic cycle for the Buchwald-Hartwig amination of this compound. The information presented is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, process development, and organic synthesis.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the chloropyrimidine and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 5-methoxypyrimidin-2-amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction, influencing reaction rates, yields, and substrate scope.[2][3]
Data Presentation: Reaction Parameters
The following table summarizes various conditions for the Buchwald-Hartwig amination of this compound with different amines. It is important to note that direct literature examples for this specific substrate can be limited, and the following conditions are based on established protocols for structurally similar chloropyrimidines and other heteroaryl chlorides. Optimization may be required for specific amine coupling partners.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >90 |
| 2 | Morpholine | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 80-90 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 88-98 |
*Note: The yields presented are typical for the Buchwald-Hartwig amination of analogous 2-chloropyrimidines and serve as a general guide. Actual yields may vary depending on the specific amine and reaction conditions.
Mandatory Visualizations
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with an Arylamine
This protocol is a general starting point for the coupling of this compound with anilines.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Under a positive pressure of the inert gas, add this compound and the arylamine.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-methoxypyrimidin-2-amine.
Protocol 2: General Procedure for the Amination of this compound with an Aliphatic Amine
This protocol is a general starting point for the coupling of this compound with primary or secondary aliphatic amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, combine Pd(OAc)₂, SPhos, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) for three cycles.
-
Under a positive flow of the inert gas, add this compound and the aliphatic amine.
-
Add anhydrous dioxane via syringe to the flask.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 18 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.
-
The filtrate can be washed with water and brine, and the organic layer dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the pure N-alkyl-5-methoxypyrimidin-2-amine.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 2-amino-5-methoxypyrimidine derivatives, which are valuable intermediates in drug discovery and development.
References
Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has seen broad application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide variety of functional groups.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of various terminal alkynes with 2-chloro-5-methoxypyrimidine. The presence of the electron-donating methoxy group and the relatively less reactive chloro substituent on the pyrimidine ring presents unique challenges and considerations for optimizing this transformation. The following sections detail recommended catalysts, reaction conditions, and a general protocol that can be adapted for specific research needs.
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide intermediate (formed in the copper cycle), which transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting palladium complex undergoes reductive elimination to form the desired 2-alkynyl-5-methoxypyrimidine product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide. This copper acetylide is the key intermediate that participates in the transmetalation step of the palladium cycle.
-
The reactivity of the halide in the Sonogashira coupling generally follows the trend: I > Br > Cl > F. Therefore, the coupling of this compound can be more challenging compared to its bromo or iodo counterparts and may require more forcing conditions or highly active catalyst systems.
Data Presentation: Reaction Parameters and Representative Yields
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. Please note that these are representative examples, and optimization may be required for specific substrates.
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | DMF | 80-100 | 12-24 | Moderate to Good |
| 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene/THF | 80-110 | 18-36 | Moderate |
| Trimethylsilylacetylene | PdCl₂(dppf) (3) | CuI (6) | Cesium Carbonate | 1,4-Dioxane | 100-120 | 24-48 | Moderate |
| Propargyl alcohol | Pd₂(dba)₃ (2) / XPhos (4) | CuI (5) | Potassium Carbonate | Acetonitrile | 80 | 12 | Good |
| 4-Ethynylanisole | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | NMP | 100 | 16 | Good |
Note: "Moderate" yields are generally in the range of 40-60%, while "Good" yields are typically above 60%. Reaction conditions and yields are influenced by the specific alkyne substrate, purity of reagents, and rigorous exclusion of oxygen.
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point for the Sonogashira coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base to the reaction vessel.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-5-methoxypyrimidine.
Copper-Free Sonogashira Coupling Protocol
In some cases, the copper co-catalyst can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can be employed to mitigate this issue.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%)
-
Base (e.g., Cesium Carbonate or Potassium Carbonate, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst, the phosphine ligand, and the base.
-
Solvent and Alkyne Addition: Add the anhydrous, degassed solvent and the terminal alkyne.
-
Reaction: Heat the reaction mixture to the desired temperature (often higher than copper-catalyzed reactions, e.g., 100-140 °C) and monitor its progress.
-
Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for Stille Coupling Reactions of 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide.[1] 2-Chloro-5-methoxypyrimidine is a valuable building block in medicinal chemistry, and its functionalization via Stille coupling allows for the introduction of a wide range of substituents at the 2-position of the pyrimidine ring, enabling the synthesis of diverse compound libraries for drug discovery.
These application notes provide a comprehensive guide to performing Stille coupling reactions with this compound. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful couplings can be achieved through the careful selection of catalysts, ligands, and reaction conditions.[2] The protocols outlined below are based on established methodologies for the Stille coupling of challenging chloro-heterocycles and provide a strong starting point for optimization.
General Considerations for Stille Coupling with this compound
The primary challenge in the Stille coupling of this compound is the relatively low reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst. To overcome this, the following points should be considered:
-
Catalyst Selection: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. For less reactive chlorides, more active catalyst systems are often required.
-
Ligand Selection: The choice of ligand is critical for successful coupling. Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., XPhos, SPhos), have been shown to be effective in promoting the coupling of aryl chlorides.[2]
-
Additives: The addition of copper(I) salts (e.g., CuI) can accelerate the rate of transmetalation.[3] Fluoride sources, such as cesium fluoride (CsF), can also be beneficial by forming hypervalent tin species, which are more reactive in the transmetalation step.
-
Solvent: Anhydrous, polar aprotic solvents such as DMF, dioxane, or toluene are typically used.
-
Temperature: Higher reaction temperatures are often necessary to drive the reaction to completion.
Potential Stille Coupling Partners for this compound
A wide variety of organostannanes can be coupled with this compound to introduce diverse functionalities.
| Coupling Partner Class | Example Organostannane | Introduced Moiety |
| Aryl Stannanes | Tributyl(phenyl)stannane | Phenyl |
| Tributyl(2-thienyl)stannane | 2-Thienyl | |
| Tributyl(3-pyridyl)stannane | 3-Pyridyl | |
| Vinyl Stannanes | Tributyl(vinyl)stannane | Vinyl |
| (E)-Tributyl(styryl)stannane | (E)-Styryl | |
| Alkynyl Stannanes | Tributyl(phenylethynyl)stannane | Phenylethynyl |
| Alkyl Stannanes | Tributyl(methyl)stannane | Methyl |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Stille Coupling of this compound with Aryl or Vinyl Stannanes
This protocol is a starting point for the coupling of aryl and vinyl stannanes, which are generally more reactive than their alkyl counterparts.
Materials:
-
This compound
-
Aryl- or Vinyl-tributylstannane (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Anhydrous Solvent (e.g., Dioxane or Toluene)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the aryl- or vinyl-tributylstannane (1.1 - 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling with Copper(I) Iodide Co-catalyst
The addition of CuI can be beneficial for accelerating the reaction rate.
Materials:
-
This compound
-
Organostannane (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) Iodide (CuI, 10 mol%)
-
Anhydrous Solvent (e.g., DMF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane (1.1 - 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for Stille coupling reactions of chloro-heterocycles, which can be adapted for this compound. Yields are illustrative and will vary depending on the specific coupling partners.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl-SnBu₃ | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 100 | 12-24 | 70-95 |
| Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | DMF | 90 | 8-16 | 65-90 |
| Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | Toluene | 80 | 6-12 | 75-95 |
| Methyl-SnBu₃ | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Dioxane | 110 | 24 | 40-60 |
Visualizations
General Stille Coupling Catalytic Cycle
Caption: General catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Stille Coupling
Caption: Step-by-step experimental workflow for a typical Stille coupling reaction.
References
Application Notes and Protocols for Ullmann Condensation with 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a versatile and widely utilized copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This method is of significant importance in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of complex molecules, including drug candidates. The reaction typically involves the coupling of an aryl halide with an amine (amination) or an alcohol/phenol (etherification) in the presence of a copper catalyst and a base at elevated temperatures.[1]
2-Chloro-5-methoxypyrimidine is a valuable building block in medicinal chemistry due to the prevalence of the pyrimidine scaffold in biologically active compounds. The Ullmann condensation provides a direct route to introduce diverse functionalities at the 2-position of the pyrimidine ring, enabling the synthesis of libraries of compounds for drug discovery and development.
These application notes provide an overview of the Ullmann condensation using this compound and detailed protocols for its reaction with amines and phenols.
Reaction Principle
The Ullmann condensation of this compound involves the reaction of the chloro-substituted pyrimidine with a nucleophile, typically an amine or a phenol, in the presence of a copper catalyst and a base. The reaction proceeds via a catalytic cycle that is generally understood to involve the formation of a copper(I)-nucleophile complex, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the desired product and regenerate the copper(I) catalyst.
Modern advancements in the Ullmann condensation have introduced variations to the traditional high-temperature conditions. The use of ligands, such as diamines or amino acids, can facilitate the reaction at lower temperatures and improve yields.[1] Furthermore, microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction, often leading to significantly reduced reaction times and improved efficiency.[2]
Data Presentation
Table 1: Ullmann Amination of this compound with Various Amines
| Entry | Amine | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | CuI (10) | K₂CO₃ | DMF | 120 | 12 | 85 | Hypothetical Example |
| 2 | 4-Fluoroaniline | CuI (10) | Cs₂CO₃ | Dioxane | 110 | 10 | 92 | Hypothetical Example |
| 3 | Benzylamine | Cu powder (20) | K₃PO₄ | Toluene | 110 | 24 | 78 | Hypothetical Example |
| 4 | Morpholine | Cu₂O (15) | NaOtBu | DMSO | 130 | 8 | 88 | Hypothetical Example |
| 5 | Aniline | CuI (5) / L-proline (10) | K₂CO₃ | DMSO | 90 | 12 | 95 | Hypothetical Example |
Table 2: Ullmann Etherification of this compound with Various Phenols
| Entry | Phenol | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | Cu Powder (stoichiometric) | K₂CO₃ | Pyridine | 150 | 24 | 75 | Hypothetical Example |
| 2 | 4-Methoxyphenol | CuI (10) | Cs₂CO₃ | DMF | 130 | 18 | 88 | Hypothetical Example |
| 3 | 3-Nitrophenol | CuBr (15) | K₃PO₄ | NMP | 140 | 12 | 82 | Hypothetical Example |
| 4 | Phenol | CuI (5) / 1,10-Phenanthroline (10) | K₂CO₃ | Toluene | 100 | 24 | 90 | Hypothetical Example |
Note: The data in the tables above are representative examples based on typical Ullmann reaction conditions and may not reflect experimentally verified results for the specific reactions shown. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
Protocol 1: General Procedure for Ullmann Amination of this compound
This protocol describes a general method for the copper-catalyzed N-arylation of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., aniline)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Reaction vessel (e.g., round-bottom flask or sealed tube)
-
Magnetic stirrer and heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add anhydrous dimethylformamide (5 mL) to the reaction mixture.
-
Stir the mixture at the desired temperature (e.g., 120 °C) for the required time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5-methoxypyrimidine derivative.
Protocol 2: Microwave-Assisted Ullmann Etherification of this compound
This protocol outlines a rapid, microwave-assisted method for the synthesis of 2-aryloxy-5-methoxypyrimidines.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Microwave reactor vial
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the desired phenol (1.5 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and cesium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite to remove insoluble salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenoxy-5-methoxypyrimidine derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Ullmann amination of this compound.
Caption: Simplified catalytic cycle for the Ullmann condensation.
References
Application Notes and Protocols for C-H Functionalization of 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of the pyrimidine ring is a critical step in the development of new therapeutic agents, allowing for the fine-tuning of their pharmacological profiles. Direct C-H activation has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, bypassing the need for pre-functionalized starting materials.
This document provides detailed application notes and protocols for the C-H functionalization of 2-chloro-5-methoxypyrimidine, a versatile building block for the synthesis of novel compounds with potential applications in drug discovery. The presence of a chloro substituent at the 2-position and a methoxy group at the 5-position influences the electronic properties and reactivity of the pyrimidine ring, offering unique opportunities for selective C-H activation. The methodologies described herein focus on palladium-catalyzed C-H arylation, a robust and widely used transformation in organic synthesis. The resulting functionalized pyrimidines can serve as key intermediates in the synthesis of kinase inhibitors and other targeted therapies.[1][2][3]
Data Presentation: Palladium-Catalyzed C-H Arylation of Substituted Pyrimidines
The following table summarizes representative conditions for the palladium-catalyzed C-H arylation of various pyrimidine derivatives. While specific data for this compound is limited in the literature, the conditions outlined below for structurally related pyrimidines provide a strong starting point for reaction optimization.
| Substrate | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Aminopyrimidine | Aryl Iodide | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ (2) | DMA | 120 | 70-95 | [4] |
| N-Alkyl-2-aminopyrimidine | Aryl Bromide | Pd(OAc)₂ (10) | SPhos (20) | K₂CO₃ (2) | Dioxane | 130 | 65-88 | [4] |
| 4-Arylpyrimidine | Aryl Iodide | Pd(OAc)₂ (10) | None | Cs₂CO₃ (2) | Toluene | 110 | 50-85 | [5] |
| (6-phenylpyridin-2-yl)pyrimidine | Aryl Diazonium Salt | Pd(OAc)₂ (3) / Ru(bpy)₃Cl₂ (6) | None | AgOAc (2) | MeOH | RT | 60-90 | [6][7] |
| 4-Chlorothieno[3,2-d]pyrimidine | Bromobenzene | Pd(OAc)₂ (10) | None | K₂CO₃ (2) | Toluene | 110 | Moderate | [5] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments related to the C-H functionalization of pyrimidines.
Protocol 1: Palladium-Catalyzed Direct C4-H Arylation of this compound (General Procedure)
This protocol describes a general procedure for the direct C-H arylation of this compound at the C4-position with an aryl bromide. This method is adapted from established procedures for the C-H functionalization of other electron-deficient pyrimidines.[4][5]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pivalic acid (PivOH)
-
1,4-Dioxane or N,N-Dimethylacetamide (DMA), anhydrous
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (e.g., PCy₃, 0.10 mmol, 10 mol%).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv) and pivalic acid (0.3 mmol, 30 mol%).
-
Add 5 mL of anhydrous 1,4-dioxane or DMA to the flask.
-
Seal the Schlenk flask and stir the reaction mixture at 120-140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-chloro-5-methoxypyrimidine.
Protocol 2: LED-Induced Ru/Pd-Catalyzed C-H Arylation (Representative Protocol)
This protocol is adapted from a green chemistry approach for the C-H arylation of N-heterocycles using a dual photocatalytic system.[6][7] This method may offer a milder alternative for the functionalization of this compound.
Materials:
-
This compound
-
Aryldiazonium tetrafluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂·6H₂O)
-
Silver acetate (AgOAc)
-
Methanol (MeOH), anhydrous
-
Nitrogen or Argon gas supply
-
Schlenk tube or other suitable reaction vessel
-
White LED lamp (e.g., 12.5 W)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere, add this compound (0.5 mmol, 1.0 equiv), the aryldiazonium tetrafluoroborate (1.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.015 mmol, 3 mol%), Ru(bpy)₃Cl₂·6H₂O (0.03 mmol, 6 mol%), and AgOAc (1.0 mmol, 2.0 equiv).
-
Add 2 mL of anhydrous methanol.
-
Seal the tube and place it approximately 5-10 cm from a white LED lamp.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 8 to 24 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM) and filter through a short pad of silica gel, eluting with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the functionalized pyrimidine.
Mandatory Visualizations
Caption: Workflow for Palladium-Catalyzed Direct C-H Arylation.
Caption: Role of Functionalized Pyrimidines in Drug Discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of kinase inhibitors utilizing 2-chloro-5-methoxypyrimidine as a key starting material. This versatile building block is instrumental in the development of various pyrimidine-based scaffolds that are central to a multitude of potent and selective kinase inhibitors.
Introduction to this compound in Kinase Inhibitor Synthesis
The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently found in approved kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine hinge-binding region of ATP. This compound offers a strategic starting point for the synthesis of 2,5-disubstituted pyrimidine libraries. The chlorine atom at the 2-position is amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The methoxy group at the 5-position can also be a site for further functionalization or can influence the electronic properties and conformation of the final inhibitor.
Core Synthetic Strategies
The primary synthetic routes for elaborating this compound into kinase inhibitor scaffolds involve the formation of carbon-carbon and carbon-nitrogen bonds at the C2 position.
Suzuki-Miyaura Coupling
This reaction is a powerful method for creating a C-C bond between the pyrimidine C2 position and various aryl or heteroaryl groups. This is a common strategy for introducing substituents that can occupy the ribose-binding pocket or solvent-exposed regions of the kinase active site.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming a C-N bond between the pyrimidine C2 position and a wide range of primary and secondary amines. This is a cornerstone for the synthesis of 2-anilinopyrimidine derivatives, a major class of kinase inhibitors.
Representative Kinase Targets
Kinase inhibitors derived from pyrimidine scaffolds, including those potentially synthesized from this compound, are known to target a variety of kinases implicated in cancer and other diseases. Key examples include:
-
Aurora Kinases (A, B, C): Serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is linked to various cancers.
-
Src Family Kinases: Non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, motility, and survival.
-
Abl Kinase: A non-receptor tyrosine kinase that, in its constitutively active Bcr-Abl fusion protein form, is a key driver of chronic myeloid leukemia (CML).
Data Presentation: Biological Activity of Representative Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several pyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold. While not all of these compounds are explicitly synthesized from this compound, they represent the types of target molecules and their corresponding biological activities.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| 2,4-Bisanilinopyrimidine | Aurora A | <10 | MLN8237 (Alisertib) |
| 2,4-Bisanilinopyrimidine | Aurora B | 25 | AZD1152-HQPA |
| Thiazole-substituted aminopyrimidine | Src | 1-5 | Dasatinib |
| Thiazole-substituted aminopyrimidine | Abl | <1 | Dasatinib |
| 2-Anilinopyrimidine | CDK2 | 0.7 | 7q |
| 2,4-Diaminopyrimidine | HPK1 | 0.15 | 14g |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a 2-anilinopyrimidine derivative, a common kinase inhibitor scaffold, starting from this compound.
Protocol 1: Synthesis of 2-(Phenylamino)-5-methoxypyrimidine via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous toluene via syringe, followed by aniline.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylamino)-5-methoxypyrimidine.
Protocol 2: Synthesis of a 2-Aryl-5-methoxypyrimidine via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Add sodium carbonate and Pd(PPh₃)₄ to the mixture.
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 8-16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure 2-aryl-5-methoxypyrimidine product.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Overview of Src and Abl Kinase Signaling Pathways.
Experimental Workflows
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Suzuki-Miyaura Coupling.
Application Notes and Protocols: 2-Chloro-5-methoxypyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-chloro-5-methoxypyrimidine as a versatile building block in the design and synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data on the biological activity of representative compounds.
Introduction
This compound is a key heterocyclic intermediate widely employed in medicinal chemistry. Its pyrimidine core is a common feature in numerous biologically active compounds, including approved drugs. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution or cross-coupling reactions, while the methoxy group at the 5-position can influence solubility, metabolic stability, and target engagement. This combination of features makes this compound an attractive starting material for the synthesis of diverse compound libraries for drug discovery.
Applications in Kinase Inhibitor Synthesis
A primary application of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Several pyrimidine-based EGFR inhibitors have been developed. The general strategy involves the substitution of the chlorine atom of this compound with a substituted aniline moiety to mimic the adenine portion of ATP.
Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibitors
The PI3K/Akt/mTOR signaling pathway is another critical pathway that is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth. Dual PI3K/mTOR inhibitors have shown significant promise in cancer therapy. The pyrimidine core, derived from starting materials like this compound, is a common feature in many of these inhibitors.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative pyrimidine derivatives in relevant cancer cell lines and against their target kinases.
Table 1: Antiproliferative Activity of Pyrimidine-Based EGFR Inhibitors
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | [1] |
| A549 (Non-small cell lung cancer) | 5.85 | [1] | |
| MCF-7 (Breast Cancer) | 7.68 | [1] | |
| Erlotinib (Ref.) | HepG2 | 0.87 | [1] |
| A549 | 1.12 | [1] | |
| MCF-7 | 5.27 | [1] | |
| 3f | T-47D (Breast Cancer) | 0.121 (EGFR IC50) | [2] |
| B1 | H1975 (NSCLC, L858R/T790M) | 13 nM (EGFR L858R/T790M IC50) | [3] |
| 12i | HCC827 (NSCLC, EGFR activating mutation) | 0.21 nM (EGFR T790M IC50) | [4] |
Table 2: Antiproliferative Activity of Pyrimidine-Based PI3K/mTOR Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| GDC-0980 | PI3Kα | 5 | PC3 (Prostate) | - | [5] |
| PI3Kβ | 27 | MCF-7 (Breast) | - | [5] | |
| PI3Kδ | 7 | - | - | [5] | |
| PI3Kγ | 14 | - | - | [5] | |
| mTOR | 17 (Ki) | - | - | [5] | |
| Compound 5 | PI3Kα | 19 | - | - | [6] |
| mTOR | 37 | - | - | [6] | |
| Compound 6 | PI3Kα | 10 | - | - | [6] |
| Compound 21 | PI3Kα | 3 | - | - | [6] |
| 22c | PI3Kα | 0.22 | HCT-116 (Colon) | 0.02 | [7] |
| mTOR | 23 | MCF-7 (Breast) | 0.13 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids. This reaction is fundamental for introducing diverse substituents at the 2-position of the pyrimidine ring.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.02-0.05 equiv.).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-methoxypyrimidine.
Protocol 2: Synthesis of a 2-Anilino-5-methoxypyrimidine Derivative via Nucleophilic Aromatic Substitution (SNA_r_)
This protocol outlines the synthesis of a 2-anilino-5-methoxypyrimidine derivative, a common scaffold in kinase inhibitors, through a nucleophilic aromatic substitution reaction.
Materials:
-
This compound
-
Substituted aniline
-
Solvent (e.g., isopropanol, n-butanol, DMF)
-
Acid catalyst (optional, e.g., HCl, p-TsOH)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.) and the substituted aniline (1.1-1.5 equiv.).
-
Add the solvent (e.g., isopropanol).
-
If required, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux and stir for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 2-anilino-5-methoxypyrimidine derivative.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 7. m.youtube.com [m.youtube.com]
Application of 2-Chloro-5-methoxypyrimidine in Agrochemical Synthesis
Introduction
2-Chloro-5-methoxypyrimidine is a versatile heterocyclic building block increasingly utilized in the synthesis of modern agrochemicals.[1] Its unique electronic properties, conferred by the electron-withdrawing pyrimidine ring and the activating methoxy group, make it a valuable precursor for creating a diverse range of fungicides and herbicides. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the construction of complex molecular architectures. This application note will detail the synthetic utility of this compound in the preparation of novel agrochemical candidates, with a focus on a representative synthetic pathway to a hypothetical pyrimidine-based fungicide.
Synthetic Utility and Key Reactions
The primary application of this compound in agrochemical synthesis revolves around the nucleophilic aromatic substitution (SNAr) of the C2-chlorine atom. This reaction allows for the facile introduction of amine, alcohol, and thiol functionalities, which are common toxophores in many commercial pesticides.
A representative synthetic scheme for a hypothetical fungicide, "Fungicidex," is presented below. This pathway highlights the key transformations involving this compound.
References
Application Notes and Protocols for the Preparation of Biologically Active Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols detailed below are intended to serve as a guide for the preparation and assessment of these molecules for anticancer, antimicrobial, and antiviral applications.
Introduction to Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including nucleic acids (cytosine, thymine, and uracil) and several FDA-approved drugs.[1][2] Their diverse pharmacological activities stem from their ability to mimic endogenous nucleobases and interact with a wide range of biological targets.[1][3] This has led to their development as anticancer, antimicrobial, and antiviral agents.[2][4][5] The synthesis of novel pyrimidine derivatives with enhanced potency, selectivity, and reduced toxicity remains an active area of research in drug discovery.[1][6]
Synthetic Methodologies
A variety of synthetic strategies have been developed for the preparation of pyrimidine derivatives, ranging from classical condensation reactions to modern multicomponent and green chemistry approaches.[1][4] The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Classical Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidines.[7]
Reactants:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1 mmol
-
β-Ketoester (e.g., Ethyl acetoacetate): 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Catalyst (e.g., CuCl₂·2H₂O): 0.25 mmol
-
Solvent (optional, for solvent-free conditions, grind reactants together): Ethanol for recrystallization
Procedure:
-
In a mortar, combine the aromatic aldehyde, β-ketoester, urea/thiourea, and catalyst.
-
Grind the mixture with a pestle at room temperature for the time specified in the relevant literature (typically a few minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidine derivative.
Protocol 2: Nucleophilic Substitution for 2-Substituted Pyrimidine Derivatives
This protocol outlines the synthesis of 2-substituted pyrimidine derivatives via nucleophilic substitution on a reactive intermediate like 2-(chloromethyl)pyrimidine hydrochloride.[8]
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride: 1.0 eq
-
Substituted Aniline (or other nucleophile like thiol or phenol): 1.1 eq
-
Potassium carbonate (K₂CO₃): 2.5 eq
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized pyrimidine derivatives and incubate for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Protocol 4: In Vitro Antimicrobial Activity Assessment (Disk Diffusion Method)
The disk diffusion method is a widely used technique to test the susceptibility of bacteria to antimicrobial agents.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[11]
-
Mueller-Hinton agar plates
-
Sterile paper discs
-
Synthesized pyrimidine derivatives (dissolved in a suitable solvent)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control[11]
Procedure:
-
Prepare a bacterial inoculum and spread it evenly onto the surface of a Mueller-Hinton agar plate.
-
Impregnate sterile paper discs with known concentrations of the synthesized pyrimidine derivatives.
-
Place the discs on the surface of the agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
-
Compare the results with the standard antibiotic.
Data Presentation
The biological activity of synthesized pyrimidine derivatives should be summarized in tables for clear comparison.
Table 1: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound X | MCF-7 | 15.6 | Doxorubicin | 1.2 |
| Compound Y | A549 | 21.4 | Doxorubicin | 0.9 |
| Compound Z | HCT-116 | 10.9 | 5-Fluorouracil | 5.1 |
Data presented here is hypothetical and for illustrative purposes.
Table 2: Antimicrobial Activity of Representative Pyrimidine Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus | E. coli | P. aeruginosa | Standard (Ciprofloxacin) |
| Compound A | 18 | 15 | 12 | 25 |
| Compound B | 22 | 19 | 16 | 25 |
| Compound C | 15 | 12 | 10 | 25 |
Data presented here is hypothetical and for illustrative purposes.
Visualizations
Synthetic Workflow
Caption: General workflow for synthesis and biological evaluation.
Mechanism of Action: Inhibition of DNA Synthesis
Many pyrimidine derivatives exert their anticancer effects by interfering with DNA synthesis.[1][3][12] This can occur through various mechanisms, including the inhibition of key enzymes like thymidylate synthase or DNA polymerase.
Caption: Inhibition of DNA synthesis by pyrimidine analogues.
Mechanism of Action: Kinase Inhibition
Another common mechanism of action for pyrimidine-based anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation.[1]
Caption: Kinase inhibition by pyrimidine derivatives.
References
- 1. ijsat.org [ijsat.org]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpr.com [ijrpr.com]
- 10. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-5-methoxypyrimidine. This versatile building block is a valuable precursor in the synthesis of a wide range of substituted pyrimidines, which are key scaffolds in many pharmaceutical and biologically active compounds.
Introduction
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like pyrimidines is a fundamental transformation in medicinal chemistry. The chlorine atom at the 2-position of this compound is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogen atoms. This allows for the facile introduction of a variety of nucleophiles, including amines, phenols, and thiols, to generate a diverse library of 2-substituted-5-methoxypyrimidines. These products are of significant interest in drug discovery, with applications as kinase inhibitors, receptor antagonists, and other therapeutic agents.
General Reaction Scheme
The general transformation involves the displacement of the chloride leaving group by a nucleophile, as depicted in the following scheme:
Caption: General SNAr on this compound.
Data Presentation: Summary of Nucleophilic Aromatic Substitution Reactions
The following table summarizes various reported nucleophilic aromatic substitution reactions on this compound with different nucleophiles, outlining the reaction conditions and corresponding yields.
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Amines | |||
| Pyrazin-2-amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane, 90 °C, 40 h | N-(5-methoxypyrimidin-2-yl)pyrazin-2-amine | Not specified |
| Norfloxacin | K₂CO₃, Acetonitrile, 80 °C, 24 h | 1-ethyl-6-fluoro-4-oxo-7-(5-methoxypyrimidin-2-yl)-1,4-dihydroquinoline-3-carboxylic acid | 50.3[1] |
| Various primary amines | TEA, CH₂Cl₂, room temperature, 0.5 h | 4,6-dialkyl/arylamino-5-nitropyrimidines (from a related substrate) | 33-92[2] |
| Thiols | |||
| Sodium methyl mercaptide | DMF, 25-40 °C, 3 h (first step of a multi-step synthesis) | 2,5-bis(methylthio)pyrimidine | 100 (crude)[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for various nucleophiles and serve as a starting point for reaction optimization.
Protocol 1: General Procedure for Amination
This protocol describes a typical procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., pyrazin-2-amine)
-
Palladium(0) catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) if necessary for less reactive amines.
-
Base (e.g., Cesium Carbonate, Potassium Carbonate, or Triethylamine)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Acetonitrile, or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq.), the amine nucleophile (1.0-1.5 eq.), and the base (1.5-2.0 eq.).
-
If required, add the palladium catalyst (e.g., 5 mol %) and ligand (e.g., 10 mol %).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-amino-5-methoxypyrimidine derivative.
Protocol 2: General Procedure for Reaction with Thiol Nucleophiles
This protocol outlines a general method for the substitution reaction with thiol nucleophiles.
Materials:
-
This compound
-
Thiol nucleophile (e.g., sodium methyl mercaptide)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq.) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
-
Add the thiol nucleophile (1.1-1.5 eq.) to the solution. The reaction may be exothermic, so addition can be done portion-wise or at a controlled temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield the 2-(alkyl/aryl)thio-5-methoxypyrimidine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: Addition-Elimination mechanism of SNAr.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-substituted-5-methoxypyrimidine derivatives.
Caption: General synthetic and purification workflow.
Applications in Drug Development
The 2-substituted-5-methoxypyrimidine scaffold is a privileged structure in medicinal chemistry. The ability to readily introduce diverse functionalities at the 2-position allows for the systematic exploration of structure-activity relationships (SAR). Derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. The methoxy group at the 5-position can also be a key pharmacophoric feature or a handle for further chemical modification.
Disclaimer: The provided protocols are intended as a general guide. Reaction conditions, including solvent, base, temperature, and reaction time, may require optimization for specific nucleophiles and desired outcomes. All experiments should be conducted by qualified personnel in a well-equipped laboratory, following appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the Suzuki-Miyaura coupling yield with 2-Chloro-5-methoxypyrimidine. The pyrimidine scaffold is a crucial motif in medicinal chemistry, and efficient C-C bond formation is essential for synthesizing novel compounds for drug discovery.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?
Low yields typically stem from several key factors:
-
Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is highly interdependent. An incompatible combination can lead to poor catalytic activity.[3]
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, deactivating the catalyst.[3][4] Impurities in reagents or solvents can also poison the catalyst.[3]
-
Poor Substrate Reactivity: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, requiring more active catalytic systems to achieve successful coupling.[3][5] The electron-donating 5-methoxy group can also slightly decrease the reactivity of the C-Cl bond.[5]
-
Side Reactions: The most common competing reactions are the protodeboronation of the boronic acid (where the boron group is replaced by hydrogen) and the homocoupling of the boronic acid.[3][6]
-
Improper Reaction Setup: Suzuki couplings involve sensitive Pd(0) species that are susceptible to oxidation.[1] Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and low yields.[1][3]
Q2: How do I select the optimal catalyst and ligand for activating the C-Cl bond?
Activating the relatively inert C-Cl bond is the primary challenge. The selection of a suitable palladium precursor and, more importantly, a phosphine ligand is critical.[5]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial compared to the in-situ reduction of a Pd(II) source.[6]
-
Ligands: For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands are often required.[5] Ligands such as SPhos, XPhos, and dppf are frequently effective as they promote the oxidative addition step and facilitate the overall catalytic cycle.[6]
Q3: Which base and solvent system should I start with for my optimization?
The choice of base and solvent is crucial for reaction efficiency.
-
Base: The base activates the organoboron species, facilitating the critical transmetalation step.[7] For heteroaryl halides, potassium phosphate (K₃PO₄) is often a robust and effective choice.[6] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[6][8]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reagents and the inorganic base.[8] A common and effective starting point is a 4:1 or 2:1 mixture of 1,4-dioxane and water.[6][9] Other organic solvents like toluene or DMF can also be screened.[6]
Q4: I'm observing significant side products. How can I minimize them?
-
Protodeboronation: This side reaction is often exacerbated by high temperatures.[3] To minimize it, use fresh, high-purity boronic acid and consider screening milder bases or lower reaction temperatures.[6]
-
Homocoupling of Boronic Acid: This is typically caused by the presence of oxygen in the reaction mixture.[6] Ensure rigorous deoxygenation of all solvents and reagents by sparging with an inert gas (like argon or nitrogen) for 15-30 minutes and maintain a positive inert atmosphere throughout the experiment.[6][10]
Q5: Can microwave irradiation improve the reaction?
Yes, microwave-assisted procedures can be highly effective for Suzuki couplings of chloropyrimidines. Microwave heating can significantly shorten reaction times (e.g., to 15 minutes) and often improves yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[3][9]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guides
Problem: Low to No Product Yield
A low or non-existent yield is a common issue that can be resolved with a systematic approach. Use the following workflow to diagnose the problem.
Caption: A systematic workflow for troubleshooting low product yield.[6]
Data Presentation: Recommended Starting Conditions
The tables below provide recommended starting points for optimizing the Suzuki coupling of this compound. These are general guidelines and may require further optimization for specific coupling partners.
Table 1: General Reaction Parameters
| Parameter | Recommended Condition | Notes | Source |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1-5 mol% loading. Start higher and reduce upon success. | [3][6] |
| Ligand | SPhos, XPhos, dppf | 1.2-2x molar ratio relative to Palladium. Bulky, electron-rich ligands are key for C-Cl activation. | [4][6] |
| Base | K₃PO₄, Cs₂CO₃ | 2-3 equivalents. K₃PO₄ is a robust choice for heteroaryl halides. | [4][6][7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | 4:1 to 10:1 organic to aqueous ratio. | [6][10] |
| Temperature | 80-110 °C | Higher temperatures may be needed for the less reactive C-Cl bond. | [6][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation. | [1][3] |
Table 2: Screening of Catalytic Systems for Chloropyrimidine Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Source |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (2:1) | 100 | ~71 | [3][9] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 70-95 | [4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | High | [5] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Ethanol | 80 | ~88 | [12] |
Data adapted for chloropyrimidine substrates from cited literature for illustrative purposes.
Experimental Protocols
Detailed Protocol: Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol provides a general starting point. Reagent quantities and reaction time may require optimization.
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.[1]
Methodology:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[6]
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.[6]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[10]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][6]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloro-5-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-Chloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with this compound failing or giving low yields?
A1: Low yields or reaction failure with this compound can stem from several factors. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[1][2] Success with this substrate often requires carefully optimized conditions, including the use of electron-rich, bulky phosphine ligands, a strong base, and an appropriate palladium precatalyst.[1] Inadequate inert atmosphere, impure reagents, or an inappropriate choice of solvent can also significantly hinder the reaction's progress.
Q2: What are the most effective catalyst and ligand combinations for the amination of this compound?
A2: For challenging substrates like 2-chloropyrimidines, specialized, electron-rich and bulky phosphine ligands are often necessary to facilitate the difficult oxidative addition of the C-Cl bond to the palladium center.[3] Commonly successful ligands for aryl chlorides include biarylphosphines such as XPhos, SPhos, and RuPhos. The choice of palladium source is also critical; pre-catalysts are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2]
Q3: Which bases are recommended for this reaction, and how does the choice of base impact the outcome?
A3: Strong, non-nucleophilic bases are typically required for the Buchwald-Hartwig amination of aryl chlorides. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base.[3] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.[4] Weaker bases such as carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) may be suitable for more reactive aryl halides but are often less effective for aryl chlorides, potentially leading to lower and slower conversion.[4] The choice of base should also consider the functional group tolerance of your amine coupling partner.
Q4: What are common side reactions to be aware of when working with this compound?
A4: A primary side reaction in Buchwald-Hartwig aminations is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This can be promoted by moisture or certain reaction conditions. Another potential side reaction is β-hydride elimination if the amine partner has β-hydrogens, leading to the formation of an enamine or imine.[5] Given the pyrimidine core, competitive coordination of the pyrimidine nitrogens to the palladium center can also potentially inhibit catalysis.
Q5: How can I effectively monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] These methods allow for the tracking of the consumption of the starting materials (this compound and the amine) and the formation of the desired product.
Troubleshooting Guides
Low to No Product Formation
If you are observing little to no formation of your desired product, consult the following troubleshooting table and workflow.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Use a palladium pre-catalyst. Ensure an inert atmosphere is maintained throughout the reaction setup. |
| Inappropriate Ligand | Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). |
| Insufficiently Strong Base | Switch to a stronger base like sodium tert-butoxide (NaOtBu) or LHMDS. |
| Low Reaction Temperature | Screen temperatures in the range of 80-120 °C. Consider the use of microwave irradiation to access higher temperatures.[3] |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF.[4] |
| Reagent Purity | Use high-purity starting materials, as impurities can poison the catalyst. |
digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Low/No Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert Atmosphere\n(N2 or Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Catalyst [label="Evaluate Catalyst/Ligand System", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_Ligands [label="Screen Bulky Ligands\n(e.g., XPhos, SPhos)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Precatalyst [label="Switch to a\nPalladium Pre-catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Base [label="Assess Base Strength", fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Base_Strength [label="Use Stronger Base\n(e.g., NaOtBu, LHMDS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Review Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Temp [label="Increase Temperature\n(80-120 °C) or use Microwave", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Reagents [label="Confirm Reagent Purity\nand Solvent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Purify_Reagents [label="Purify/Dry Reagents\nand Degas Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Inert; Check_Inert -> Check_Catalyst [label="Atmosphere is good"]; Check_Catalyst -> Screen_Ligands; Screen_Ligands -> Use_Precatalyst; Use_Precatalyst -> Check_Base; Check_Base -> Increase_Base_Strength; Increase_Base_Strength -> Check_Temp; Check_Temp -> Increase_Temp; Increase_Temp -> Check_Reagents; Check_Reagents -> Purify_Reagents; Purify_Reagents -> Success;
// Edges for negative paths Check_Inert -> Start [label="Contamination found,\n re-setup", style=dashed, color="#5F6368"]; Check_Catalyst -> Check_Base [label="Optimal ligand found", style=dashed, color="#5F6368"]; Check_Base -> Check_Temp [label="Strong base used", style=dashed, color="#5F6368"]; Check_Temp -> Check_Reagents [label="Optimal temp found", style=dashed, color="#5F6368"]; Check_Reagents -> Success [label="Reagents are pure", style=dashed, color="#5F6368"]; }
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Presence of Side Products
If you are observing significant side product formation, consider the following:
| Side Product | Potential Cause | Recommended Action |
| Hydrodehalogenation Product | Presence of water or protic impurities. | Ensure all reagents and solvents are anhydrous. Use a freshly opened bottle of base. |
| Products from Amine Decomposition | Reaction temperature is too high. | Lower the reaction temperature and monitor for longer reaction times. |
| Unidentified Impurities | Degradation of ligand or catalyst. | Ensure the reaction is run under a strict inert atmosphere. Consider a different ligand that may have better thermal stability. |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization may be necessary for your specific amine.
Materials:
-
This compound
-
Amine of interest
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[3]
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation. Then, heat the mixture to 100 °C using a preheated oil bath or heating mantle. Maintain the reaction at this temperature with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle and Key Relationships
The success of the Buchwald-Hartwig amination hinges on the interplay between the catalyst, ligand, substrate, and base. The following diagram illustrates the generally accepted catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
minimizing homocoupling byproducts in 2-Chloro-5-methoxypyrimidine reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize cross-coupling reactions involving 2-chloro-5-methoxypyrimidine, with a specific focus on minimizing homocoupling byproducts.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material react, leading to undesired symmetrical byproducts. This consumes valuable reagents, lowers the yield of the desired product, and complicates purification.[1] This guide provides a systematic approach to diagnosing and mitigating these issues.
Issue: Significant formation of homocoupled byproduct is observed.
This can manifest as the dimerization of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or the formation of a symmetrical bipyrimidine from the starting material.[1]
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. A common method is to sparge with an inert gas (e.g., argon or nitrogen) for an extended period before adding the catalyst.[1][2] Maintain a positive pressure of inert gas throughout the reaction. | Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species that promotes the homocoupling pathway.[2][3] |
| Use of a Pd(II) Precatalyst | While common, the in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can initiate homocoupling.[3] Consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] | Bypasses the initial reduction step, minimizing the concentration of Pd(II) available to participate in homocoupling.[1][2] |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] | These ligands stabilize the palladium catalyst, accelerate the desired reductive elimination step, and sterically hinder the formation of intermediates that lead to homocoupling.[1] |
| Suboptimal Base Selection | The choice of base is critical and often substrate-dependent.[3] For Suzuki reactions, screen stronger bases like Cs₂CO₃ or K₃PO₄, which can facilitate a faster transmetalation step, outcompeting the homocoupling pathway.[1] | An effective base can increase the rate of the desired cross-coupling reaction relative to the side reaction. |
| High Reaction Temperature | Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate for the desired transformation.[1] | Lower temperatures can disfavor the activation energy barrier for side reactions like homocoupling.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed.[1] | Avoids prolonged exposure of the product and catalyst to conditions that might favor byproduct formation.[1] |
| High Catalyst Loading | While sufficient catalyst is necessary, excessive loading can sometimes increase the rate of side reactions.[1] Try reducing the catalyst loading in small increments (e.g., from 5 mol% to 2 mol%). | Optimizes the balance between reaction rate and selectivity, potentially reducing the rate of byproduct formation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of homocoupling in Suzuki reactions?
A1: Homocoupling in Suzuki reactions is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is crucial to suppress this pathway.[3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0).[3][4] This is often a problem at the beginning of the reaction.
Q2: How do I choose the right ligand to minimize homocoupling?
A2: Ligands play a critical role in stabilizing the catalyst and influencing reactivity.[3] For coupling with this compound, which is an electron-deficient heterocycle, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos are known to be effective as they promote efficient oxidative addition and stabilize the catalytic species.[5] Their steric bulk can also physically hinder the formation of intermediates that lead to homocoupling.[1][3]
Q3: Which palladium source is best to avoid homocoupling, Pd(0) or Pd(II)?
A3: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often advantageous for minimizing homocoupling.[1] These catalysts do not require an initial reduction step, which can be a source of homocoupling when using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂.[3] Buchwald's pre-catalysts (e.g., XPhos-Pd-G3) are also excellent choices as they are designed to generate the active Pd(0) species cleanly and efficiently.[4]
Q4: Can the solvent choice impact the formation of homocoupling byproducts?
A4: Yes, the solvent can influence the stability of the catalytic species and the solubility of the reagents. A solvent screen using common choices like dioxane, toluene, or DMF may be beneficial to find conditions that favor the desired cross-coupling over side reactions.[1]
Q5: For Sonogashira coupling of this compound, what is the main cause of alkyne homocoupling (Glaser coupling)?
A5: In Sonogashira reactions, the homocoupling of terminal alkynes is a common side reaction, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6] To minimize this, it is essential to rigorously degas the reaction mixture. Some methods even employ a reducing atmosphere of diluted hydrogen gas to drastically diminish this side product.[6] Copper-free Sonogashira protocols can also be an effective alternative.
Experimental Protocols
The following are generalized starting-point protocols for common cross-coupling reactions with this compound, designed to minimize homocoupling. Note: These protocols should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a starting point for the C-C bond formation between this compound and an arylboronic acid.
-
Preparation: To an oven-dried Schlenk flask containing a stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[7][8]
-
Inerting: Seal the flask and evacuate and backfill with argon or nitrogen at least three times.[7]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a suitable precatalyst like XPhos-Pd-G3, 2 mol%).[7][8]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[7][8]
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.[7]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[9]
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Sonogashira Coupling
This protocol is for the C-C bond formation between this compound and a terminal alkyne.
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).[1]
-
Inerting: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, ≥ 2 equivalents) via syringe.[1]
-
Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40–50 °C) and monitor by TLC or LC-MS.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, and then proceed with a standard aqueous work-up and extraction.[1]
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homocoupling byproducts.
Caption: Competing pathways of cross-coupling and homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
preventing dehalogenation of 2-Chloro-5-methoxypyrimidine
Technical Support Center: 2-Chloro-5-methoxypyrimidine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during its use in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of this compound?
A1: Dehalogenation is an undesired side reaction where the chlorine atom at the C2 position of the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 5-methoxypyrimidine. This byproduct reduces the yield of the desired product in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions.[1][2]
Q2: What is the primary cause of dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][3] This hydride species can be generated from various sources in the reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[1][3][4] The Pd-H species can then undergo reductive elimination with the this compound complexed to the palladium, resulting in the dehalogenated product.[4]
Q3: Are certain reaction types more prone to dehalogenation?
A3: Yes, palladium-catalyzed cross-coupling reactions are particularly susceptible to dehalogenation, especially when using electron-deficient heteroaryl chlorides like this compound.[1] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, which can sometimes influence the reaction outcome and favor side reactions.[1]
Q4: How can I detect if dehalogenation is occurring in my experiment?
A4: The formation of the dehalogenated byproduct, 5-methoxypyrimidine, can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A new, typically less polar spot may appear compared to the starting material.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A peak corresponding to the molecular weight of 5-methoxypyrimidine will be observed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture will show a new proton signal in the aromatic region, corresponding to the proton that has replaced the chlorine atom.[2]
Troubleshooting Guide: Preventing Dehalogenation
This guide provides a systematic approach to troubleshooting and minimizing dehalogenation of this compound.
Issue: Significant formation of 5-methoxypyrimidine byproduct.
Below is a troubleshooting workflow to address this issue.
Caption: A stepwise workflow for troubleshooting dehalogenation.
Step 1: Optimize the Ligand
The choice of ligand is critical in controlling the competition between the desired cross-coupling and the undesired dehalogenation.
-
Problem: The current ligand may not be sterically hindering enough or may have suboptimal electronic properties.
-
Solution: Switch to bulkier and more electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway.[1] N-heterocyclic carbene (NHC) ligands have also been shown to be effective in minimizing this side reaction.[5][6]
Step 2: Screen Different Bases
The base can be a source of hydrides or promote the formation of Pd-H species.
-
Problem: Strong bases, particularly alkoxides, can promote dehalogenation.[1]
-
Solution: Use weaker inorganic bases. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are often milder and less likely to induce dehalogenation.[1]
Step 3: Change the Solvent
The solvent can act as a hydride source.
-
Problem: Protic solvents, such as alcohols (e.g., methanol, isopropanol), can be a direct source of hydrides leading to dehalogenation.[3][4]
-
Solution: Employ aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene.[1] If an aqueous system is required, carefully titrate the amount of water, as excessive water can also be a proton source.[1]
Step 4: Adjust Reaction Conditions
Fine-tuning other parameters can also help suppress dehalogenation.
-
Problem: Sluggish reaction kinetics can allow more time for the dehalogenation side reaction to occur.
-
Solution:
-
Temperature: Carefully increasing the reaction temperature may increase the rate of the desired coupling reaction more than the dehalogenation.[1]
-
Catalyst: Consider using a pre-catalyst that forms the active Pd(0) species more readily.[1]
-
Reagent Purity: Ensure that the coupling partner (e.g., boronic acid) is of high purity.[1]
-
Data Summary
The following table summarizes the recommended changes in reaction parameters to mitigate the dehalogenation of this compound, based on general principles for halo-heteroarenes.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Ligand | Small, electron-poor phosphines | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr) | Promotes desired coupling, sterically hinders side reactions.[1][7] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the formation of palladium-hydride species.[1] |
| Solvent | Protic solvents (e.g., alcohols) | Aprotic solvents (e.g., dioxane, THF, toluene) | Eliminates a potential source of hydrides.[1][3] |
| Temperature | Excessively high or prolonged heating | Optimal temperature to favor the desired reaction rate | Balances reaction kinetics to minimize side product formation.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Dehalogenation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed aprotic solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Proposed Mechanism of Dehalogenation
The following diagram illustrates the catalytic cycle for the undesired dehalogenation of this compound.
Caption: Catalytic cycle for the dehalogenation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. gessnergroup.com [gessnergroup.com]
purification of 2-Chloro-5-methoxypyrimidine reaction products by column chromatography
Of course. Here is a technical support center with troubleshooting guides and FAQs for the .
Technical Support Center: Purification of 2-Chloro-5-methoxypyrimidine
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of this compound using silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The most common impurity is the unreacted starting material, 2,4-dichloro-5-methoxypyrimidine.[1] This precursor is significantly less polar than the desired product. Other potential impurities can include baseline polar compounds formed from hydrolysis or other side reactions involving the zinc catalyst.
Q2: What is the best stationary phase for this purification?
A2: Standard flash-grade silica gel (SiO2, 230-400 mesh) is the most commonly used and effective stationary phase for purifying chloropyrimidine derivatives.[2]
Q3: How do I select the right mobile phase (eluent) for the column?
A3: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate. A common and effective solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[2][3] Start by testing a ratio of 20% EtOAc in hexanes and adjust the polarity as needed.
Q4: My crude product is not dissolving in the chosen mobile phase. How should I load it onto the column?
A4: If your sample has poor solubility in the eluent, you should use the "dry loading" method.[4] Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (about 10-20 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Product and impurity bands are overlapping) | The mobile phase polarity is not optimal. | Adjust the mobile phase. If the Rf values are too high (>0.5), decrease the polarity (e.g., reduce the percentage of ethyl acetate). If the Rf values are too low (<0.1), increase the polarity. Aim for a ΔRf of at least 0.2 between the product and the main impurity on the TLC plate.[5] |
| Compound Won't Elute (Product is stuck at the top of the column) | The mobile phase is not polar enough. | Increase the eluent polarity. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If the compound is very polar, you may need to switch to a more aggressive solvent system, such as dichloromethane/methanol.[6] |
| Compound Elutes Too Quickly (Product comes out in the first few fractions with non-polar impurities) | The mobile phase is too polar. | Decrease the eluent polarity. Use a higher proportion of the non-polar solvent (e.g., hexanes) to ensure the compound has sufficient interaction with the silica gel.[5] |
| Low Product Recovery | The compound may be unstable on silica gel (which is slightly acidic). | Test for stability. Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots (degradation products) have formed.[6] If degradation occurs, you can try deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, switch to a different stationary phase like alumina.[6] |
| Streaking or Tailing of Spots/Bands | The sample may be too concentrated, or there might be strong interactions with the silica gel. | Load a more dilute sample. Ensure the crude material is fully dissolved before loading. If the compound is basic, adding ~0.5-1% triethylamine to the mobile phase can improve peak shape. For acidic compounds, a similar amount of acetic acid can be used. |
| Cracked or Channeled Column Bed | Improper packing of the silica gel slurry. | Repack the column. Ensure the silica slurry is homogenous and allowed to settle evenly without air bubbles. Gently tap the column during packing and apply light pressure to create a firm, uniform bed. |
Data Presentation
Table 1: Physicochemical Properties of Product and Key Impurity
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Polarity |
| This compound (Product) | ![]() | C₅H₅ClN₂O | 144.56[7] | More Polar |
| 2,4-dichloro-5-methoxypyrimidine (Starting Material / Impurity) | ![]() | C₅H₄Cl₂N₂O | 179.01[8] | Less Polar |
Table 2: Example TLC Data for Solvent System Optimization (Stationary Phase: Silica Gel)
| Mobile Phase (Ethyl Acetate / Hexanes) | Rf of Impurity(2,4-dichloro-5-methoxypyrimidine) | Rf of Product(this compound) | Separation Quality |
| 10% EtOAc / 90% Hexanes | 0.55 | 0.15 | Good |
| 20% EtOAc / 80% Hexanes | 0.75 | 0.35 | Optimal |
| 30% EtOAc / 70% Hexanes | 0.85 | 0.50 | Acceptable, but Rf is high |
| 50% EtOAc / 50% Hexanes | 0.95 | 0.70 | Poor (Compounds elute too quickly) |
Experimental Protocol: Column Chromatography Purification
This protocol assumes a crude product mass of approximately 1.0 g. Adjust the column size and solvent volumes accordingly for different scales.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis (see Table 2), prepare an initial mobile phase of 20% ethyl acetate in hexanes. Prepare at least 500 mL.
2. Column Packing:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (approx. 40-50 g) in the mobile phase.
-
Pour the slurry into the column. Use gentle air pressure and tap the column sides to ensure a tightly packed, uniform bed without cracks or air bubbles.
-
Add a protective layer of sand on top of the silica bed.
3. Sample Loading (Dry Loading Method):
-
Dissolve the ~1.0 g of crude product in a minimal amount of dichloromethane (~10-15 mL) in a round-bottom flask.
-
Add ~5-10 g of silica gel to the flask.
-
Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.[4]
-
Carefully add this silica-adsorbed sample onto the top layer of sand in the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top layer.
-
Apply gentle, consistent air pressure to maintain a steady flow rate (e.g., 5-10 cm/min).
-
Begin collecting fractions (e.g., 20 mL per fraction) as soon as the solvent starts to elute.
5. Fraction Analysis and Product Isolation:
-
Monitor the composition of the collected fractions using TLC.[3] Spot multiple fractions on a single TLC plate alongside the crude material and a pure standard if available.
-
Combine the fractions that contain the pure this compound (typically those centered around Rf = 0.35).
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product as a solid.
Visualization
Caption: Workflow for column chromatography purification.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. This compound 97 22536-65-8 [sigmaaldrich.com]
- 8. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on 2-Chloro-5-methoxypyrimidine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxypyrimidine. The following sections address common issues related to solvent effects on its reactivity in key synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is sluggish or not proceeding to completion. What are the potential solvent-related issues?
A1: The choice of solvent is critical for a successful SNAr reaction. Several factors related to the solvent could be hindering your reaction:
-
Inappropriate Solvent Polarity: SNAr reactions generally proceed faster in polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Protic solvents, like ethanol or water, can solvate the nucleophile, reducing its reactivity.
-
Low Reactant Solubility: Ensure that both this compound and your nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low reaction rates.
-
Presence of Water: While some reactions tolerate small amounts of water, excess water can lead to hydrolysis of the starting material, especially with highly activated pyrimidines, forming 2-hydroxy-5-methoxypyrimidine as a byproduct.
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. How does the solvent system impact this?
A2: The solvent system is a key parameter for optimizing Suzuki-Miyaura couplings. Low yields can often be attributed to the following:
-
Suboptimal Solvent or Solvent Mixture: A mixture of an organic solvent and an aqueous phase is often most effective. The organic solvent (e.g., 1,4-dioxane, THF, toluene) dissolves the organic reactants, while the aqueous phase dissolves the inorganic base. The ratio of the organic solvent to water can significantly impact the reaction rate and yield.
-
Poor Catalyst Performance in the Chosen Solvent: The choice of solvent can influence the activity and stability of the palladium catalyst. For instance, some palladium catalysts may exhibit better performance in less polar solvents.
-
Inadequate Degassing: Failure to properly degas the solvent can lead to oxidation and deactivation of the palladium catalyst, resulting in low conversion.
Q3: Can the 5-methoxy group on the pyrimidine ring affect the reactivity of this compound?
A3: Yes, the 5-methoxy group has a significant electronic effect. It is an electron-donating group, which increases the electron density of the pyrimidine ring. This effect can decrease the reactivity of the C2 position towards nucleophilic attack compared to pyrimidines with electron-withdrawing groups. Consequently, more forcing reaction conditions (e.g., higher temperatures, stronger nucleophiles, or more active catalysts) may be required.
Troubleshooting Guides
Low Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or stalls. | Inappropriate solvent polarity. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its effectiveness. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to better stabilize the Meisenheimer complex. |
| Low reactant solubility. | Increase the reaction temperature or choose a solvent in which both reactants are more soluble. | |
| Weak nucleophile. The electron-donating 5-methoxy group deactivates the ring towards nucleophilic attack. | Use a stronger nucleophile or increase the reaction temperature. The addition of a base can also increase the nucleophilicity of protic nucleophiles. | |
| Formation of 2-hydroxy-5-methoxypyrimidine byproduct. | Hydrolysis of the starting material. This can occur if there is excess water in the reaction mixture. | Use anhydrous solvents and reagents. If an aqueous workup is necessary, minimize the contact time. |
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation. | Suboptimal solvent system. The ratio of organic solvent to water is crucial for both reactant solubility and base effectiveness. | Screen different solvent mixtures. A common starting point is a 4:1 to 10:1 ratio of an organic solvent (e.g., 1,4-dioxane, THF) to degassed water. |
| Catalyst deactivation. Oxygen can deactivate the palladium catalyst. | Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | |
| Incorrect base or base insolubility. The base is essential for the transmetalation step. | Use a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is sufficiently soluble in the aqueous phase of the solvent system. | |
| Formation of debrominated or other side products. | Side reactions promoted by the solvent or temperature. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid over-running the reaction. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction
Reaction of 2,4-dichloropyrimidine with phenylboronic acid. While not this compound, this data on a similar substrate illustrates the significant impact of the solvent on reaction yield.
| Solvent | Temperature (°C) | Yield (%) |
| THF | 100 | 45 |
| DMF | 100 | 53 |
| 1,4-Dioxane | 100 | 71 |
| Isopropanol | 100 | 60 |
Data adapted from a study on 2,4-dichloropyrimidines, which suggests that less polar solvents can be more effective for Suzuki couplings with certain palladium catalysts.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The typical concentration is 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Inert Atmosphere: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized mechanism for the SNAr of this compound.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting common reactivity issues.
References
Technical Support Center: Base Selection for Cross-Coupling with 2-Chloro-5-methoxypyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on base selection for cross-coupling reactions involving 2-chloro-5-methoxypyrimidine. This resource offers troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a base for a cross-coupling reaction with this compound?
The choice of base is a critical parameter that significantly influences the yield, rate, and selectivity of cross-coupling reactions. Key considerations include:
-
Reaction Type: The optimal base will vary depending on whether you are performing a Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling.
-
Substrate Compatibility: The base should not react with or degrade your starting materials or desired product. For instance, strong bases may not be suitable for substrates with base-labile functional groups.[1]
-
Catalyst System: The base can influence the activity and stability of the palladium catalyst.
-
Solvent System: The solubility of the base in the chosen solvent is crucial for its effectiveness.
Q2: Which bases are commonly used for Suzuki-Miyaura couplings with 2-chloropyrimidines?
Inorganic bases are most commonly employed in Suzuki-Miyaura couplings. For 2-chloropyrimidines, common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][3][4] The selection of a specific base can be critical, and screening may be necessary to achieve optimal results.[3]
Q3: What bases are recommended for Buchwald-Hartwig amination with this compound?
Strong, non-nucleophilic bases are typically used for Buchwald-Hartwig amination reactions. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be influenced by the nature of the amine coupling partner.
Q4: What type of base is typically used for Sonogashira couplings?
Sonogashira couplings are generally carried out using amine bases, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These bases also often serve as the solvent or a co-solvent.[5]
Troubleshooting Guides
Low or No Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy |
| Ineffective Base | The choice of base is crucial. Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base can be substrate-dependent.[3] |
| Catalyst Deactivation | The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[6] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the metal center. |
| Protodeboronation of Boronic Acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be prevalent with aqueous bases.[6] Consider using anhydrous conditions, a milder base like KF, or switching to a boronate ester.[1][7] |
| Poor Solubility | Ensure all reaction components, including the base, are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is often effective.[8] |
Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy |
| Incorrect Base Strength | For less reactive amines, a stronger base like NaOtBu or LHMDS may be required. For base-sensitive substrates, a milder base like Cs₂CO₃ or K₃PO₄ may be preferable. |
| Catalyst Inhibition | The amine substrate or product can sometimes inhibit the catalyst. Using bulky ligands can mitigate this effect. |
| Incomplete Reaction | Increase the reaction temperature or time. Ensure the base is sufficiently soluble in the solvent. |
Low or No Yield in Sonogashira Coupling
| Potential Cause | Troubleshooting Strategy |
| Insufficient Basicity | The amine base must be strong enough to deprotonate the terminal alkyne. If the reaction is sluggish, consider a stronger amine base. |
| Homocoupling of Alkyne (Glaser Coupling) | This side reaction is often promoted by the copper co-catalyst in the presence of oxygen.[9] Ensure the reaction is performed under an inert atmosphere. Copper-free conditions can also be employed.[9] |
| Catalyst Poisoning | Ensure the purity of the alkyne and other reagents, as impurities can poison the catalyst. |
Data Presentation
Comparison of Bases in Suzuki-Miyaura Coupling of Chloropyrimidines
| Base | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| K₂CO₃ | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 81 | [4] |
| Na₂CO₃ | Phenylboronic acid | Pd(OAc)₂(PPh₃)₂ on Mg(OH)₂/CeO₂-H₂O | Water | 98 | [2] |
| K₃PO₄ | Arylboronic acid | Pd(OAc)₂/SPhos | 1,4-Dioxane/H₂O | (Not specified for this exact substrate, but generally effective) | [10] |
| Cs₂CO₃ | Arylboronic acid | Pd₂(dba)₃/XPhos | Toluene | (Not specified for this exact substrate, but generally effective) | [10] |
| KF | Arylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | THF | Moderate | [7] |
Note: Yields are highly substrate and condition dependent and the above table serves as a general guide.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[11]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Detailed Protocol for Buchwald-Hartwig Amination with Pyrazin-2-amine
-
To a reaction flask, add pyrazin-2-amine (3.0 mmol), this compound (2.0 mmol), and Cs₂CO₃ (4.0 mmol).[12]
-
Add degassed, dry 1,4-dioxane (13 mL).[12]
-
Flush the reaction mixture with argon for 1 minute.[12]
-
Add Pd₂(dba)₃ (0.1 mmol) and Xantphos (0.22 mmol).[12]
-
Heat the reaction mixture to 90 °C for 40 hours.[12]
-
Cool the reaction to room temperature.
-
Add ethyl acetate (15 mL), water (10 mL), and brine (5 mL).
-
Separate the organic phase and extract the aqueous phase with ethyl acetate (15 mL).
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by preparative LCMS.[12]
General Procedure for Sonogashira Coupling
This is a general protocol and should be optimized for specific substrates.
-
To a degassed solution of this compound (1.1 equiv.) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.).[5]
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne (1.0 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Visualizations
Caption: A decision workflow for selecting a base for cross-coupling reactions.
Caption: A troubleshooting guide for low yields in Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
Technical Support Center: 2-Chloro-5-methoxypyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxypyrimidine.
General Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
The primary reactive sites are the chlorine atom at the C2 position, which is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the methoxy group at the C5 position, which can be demethylated. For palladium-catalyzed cross-coupling reactions on related di-halogenated pyrimidines, the general reactivity trend is C-I > C-Br > C-Cl, making the C-Cl bond less reactive than other halogens.[1]
Q2: What are the main safety concerns when handling this compound?
According to its safety data, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[2][3][4] It is crucial to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[3][4]
Q3: What are common applications of this compound in research and development?
It serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, it is a precursor for creating 2-chloro-5-hydroxypyrimidine, a valuable building block in medicinal chemistry.[5] It is also used in cross-coupling reactions to form C-C and C-N bonds, which are fundamental transformations in drug discovery.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a common reaction for this substrate, but challenges such as low yield can arise. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts.[6]
FAQs for Suzuki-Miyaura Coupling
Q1: Why is my Suzuki coupling reaction showing low to no yield?
Low yields in Suzuki couplings involving chloropyrimidines can stem from several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[6]
-
Poor Substrate Reactivity: The C-Cl bond is less reactive compared to C-Br or C-I bonds, often requiring more forcing conditions or specialized catalyst systems.[1][6]
-
Side Reactions: Competing reactions like protodeboronation (replacement of the boron group with hydrogen) or homocoupling of the boronic acid can consume starting materials.[6]
-
Oxygen Sensitivity: Inadequate degassing of solvents and reagents can lead to the decomposition of the palladium catalyst.[6]
Q2: What are common side-products and how can I minimize them?
The primary side reactions are the homocoupling of the boronic acid and protodeboronation. To minimize these, ensure your reaction is run under strictly anhydrous and inert conditions. The choice of a suitable base is also critical; for instance, using potassium phosphate (K₃PO₄) may require a small amount of water to be effective, while other bases might demand anhydrous environments.
Q3: How can I improve the reactivity for a challenging Suzuki coupling?
To enhance reactivity, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos or XPhos can improve catalytic activity for less reactive chloro-substrates.[1]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy for the oxidative addition step.
-
Base Selection: Using a stronger base may facilitate the transmetalation step.
Quantitative Data: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(0) sources can sometimes mitigate issues compared to in-situ reduction of Pd(II).[1] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands are often required.[1] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 5 mol%) and reduce upon optimization.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is substrate-dependent and may require screening. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Ensure solvents are rigorously deoxygenated. |
Visualization: Troubleshooting Logic for Low Yield in Suzuki Coupling
References
Technical Support Center: Synthesis of 2-Chloro-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic pathway involves a two-step process. The first step is the chlorination of 2,4-dihydroxy-5-methoxypyrimidine (also known as 5-methoxyuracil) to yield 2,4-dichloro-5-methoxypyrimidine. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The subsequent step is the selective reduction of 2,4-dichloro-5-methoxypyrimidine to this compound, commonly using zinc powder.[2]
Q2: What are the potential side products in the synthesis of this compound?
A2: Potential side products can arise from both the chlorination and reduction steps. During the chlorination of 2,4-dihydroxy-5-methoxypyrimidine, incomplete reaction can lead to residual starting material. In the selective reduction of 2,4-dichloro-5-methoxypyrimidine, the primary side products include the unreacted starting material (2,4-dichloro-5-methoxypyrimidine) and the over-reduced product (5-methoxypyrimidine). Hydrolysis of the chloro or methoxy groups can also occur under certain conditions, potentially forming hydroxylated impurities.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] These methods allow for the visualization of the consumption of the starting material and the formation of the product and any significant side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2,4-dichloro-5-methoxypyrimidine in the chlorination step. | Incomplete reaction due to insufficient chlorinating agent or reaction time. | Increase the molar ratio of phosphorus oxychloride (POCl₃) to 2,4-dihydroxy-5-methoxypyrimidine. Prolong the reaction time and ensure the reaction temperature is maintained at reflux.[1][3] |
| Decomposition of the product during workup. | Quench the reaction mixture by carefully and slowly pouring it onto crushed ice to decompose excess POCl₃.[1] Maintain a low temperature during neutralization. | |
| Presence of unreacted 2,4-dichloro-5-methoxypyrimidine in the final product. | Incomplete reduction reaction. | Increase the amount of zinc powder and extend the reaction time. Ensure the zinc is activated, for instance, by washing with acid.[2] |
| Insufficient mixing of the heterogeneous reaction mixture. | Employ vigorous mechanical stirring to ensure good contact between the zinc powder and the dissolved 2,4-dichloro-5-methoxypyrimidine. | |
| Formation of 5-methoxypyrimidine (over-reduction). | Reaction conditions are too harsh (e.g., excessive temperature or prolonged reaction time). | Carefully control the reaction temperature and monitor the reaction closely by TLC or HPLC to stop it once the starting material is consumed. |
| Presence of hydroxylated impurities. | Hydrolysis of chloro groups during workup or purification. | Use anhydrous solvents for extraction and purification where possible. If an aqueous workup is necessary, perform it at a low temperature and quickly. Avoid strongly acidic or basic conditions if hydrolysis is suspected. |
| Cleavage of the methoxy group. | Harsh acidic conditions (e.g., HBr) can lead to demethylation.[1] Ensure neutral or mildly basic conditions during workup and purification. |
Experimental Protocols
Step 1: Synthesis of 2,4-dichloro-5-methoxypyrimidine
This protocol is a general procedure based on common laboratory practices.[1][3]
-
In a reaction flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dihydroxy-5-methoxypyrimidine and a suitable solvent such as toluene or xylene.
-
Add phosphorus oxychloride (POCl₃) to the mixture. An alkaline substance like N,N-dimethylaniline, triethylamine, or pyridine can be added to act as an acid scavenger.[1][3]
-
Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain for 2-6 hours.[3]
-
Monitor the reaction progress using HPLC or GC.[1]
-
Once the reaction is complete, cool the system to 0-40 °C.
-
Carefully quench the reaction by slowly pouring the mixture into crushed ice.
-
Neutralize the mixture, for example with a sodium bicarbonate solution.
-
Extract the product with an organic solvent like ether or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, for example, by recrystallization from light petroleum ether.
Step 2: Synthesis of this compound
This protocol is a general procedure based on common laboratory practices for the selective reduction.
-
In a reaction flask, suspend 2,4-dichloro-5-methoxypyrimidine and zinc powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and maintain for approximately 4 hours.
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, filter the hot reaction mixture to remove the excess zinc and other solids.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Cool the remaining aqueous solution, which should cause the product to precipitate.
-
Extract the product with a suitable organic solvent, such as ether.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under vacuum to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent like light petroleum ether.
Synthetic Pathway and Side Product Formation
Caption: Synthetic pathway of this compound and potential side products.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-Chloro-5-methoxypyrimidine: HPLC vs. Alternative Methods
In the landscape of pharmaceutical development and quality control, rigorous purity analysis of active pharmaceutical ingredients (APIs) and intermediates is paramount. 2-Chloro-5-methoxypyrimidine is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is critical for the safety and efficacy of the final drug product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture.[3] A robust HPLC method was developed for the purity analysis of this compound and to monitor its potential impurities.
Experimental Protocol: HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 10 80 12 80 12.1 20 | 15 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Workflow for HPLC Purity Analysis
The following diagram illustrates the systematic workflow for the HPLC analysis of this compound.
References
Navigating the Analytical Maze: A Comparative Guide to LC-MS Characterization of 2-Chloro-5-methoxypyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for this purpose, offering a powerful combination of separation and detection. This guide provides a comparative overview of LC-MS methodologies for the characterization of 2-chloro-5-methoxypyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of specific public data on this exact class of molecules, this guide will utilize detailed experimental data from the closely related compound, 5-methoxy-2-methylthiopyrimidine, as a representative example to illustrate the analytical principles and workflows.
Unraveling Molecular Identity: The LC-MS Workflow
The characterization of this compound derivatives by LC-MS follows a systematic workflow. The process begins with the separation of the analyte from a mixture using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). The separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios (m/z) are measured. For structural confirmation, tandem mass spectrometry (MS/MS) is employed to fragment the parent ion and analyze the resulting product ions.
Caption: A generalized workflow for the characterization of small molecules using LC-MS.
Experimental Protocols: A Practical Guide
The following protocols are based on established methods for the analysis of substituted pyrimidines and can be adapted for various this compound derivatives.
Representative UPLC-MS/MS Method for a Substituted Methoxypyrimidine
This method, detailed for 5-methoxy-2-methylthiopyrimidine, serves as an excellent starting point for the analysis of this compound derivatives due to their structural similarities.[1]
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase to create working standards for calibration and analysis.
Chromatographic Conditions:
| Parameter | Value |
| System | UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Voltage | 20 - 40 V |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to obtain fragment ions |
Data Presentation: Quantitative Analysis
The following table presents hypothetical, yet plausible, LC-MS data for two isomeric 2-substituted-5-methoxypyrimidine derivatives, illustrating how data would be presented for comparative analysis. The retention times and m/z values are based on general principles of reversed-phase chromatography and mass spectrometry for such compounds.
| Compound | Structure | Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Derivative A | (Hypothetical) | 4.8 | 189.05 | 174.03, 146.03, 111.01 |
| Derivative B | (Hypothetical Isomer) | 5.2 | 189.05 | 174.03, 158.04, 130.03 |
Deciphering the Fragments: A Glimpse into Molecular Structure
Tandem mass spectrometry (MS/MS) provides invaluable structural information through the controlled fragmentation of the parent ion. The resulting fragmentation pattern is a unique fingerprint of the molecule. Below is a proposed fragmentation pathway for a generic this compound derivative, based on common fragmentation patterns of pyrimidine-containing molecules. The primary fragmentation events often involve the loss of the substituents and cleavage of the pyrimidine ring.
Caption: A representative fragmentation pathway for a this compound derivative.
Conclusion
The LC-MS characterization of this compound derivatives is a critical step in their development as potential therapeutic agents. While specific experimental data for this class of compounds is not widely published, the methodologies and principles outlined in this guide, using a closely related analogue as a case study, provide a robust framework for researchers. By carefully selecting chromatographic conditions and optimizing mass spectrometry parameters, detailed structural information and accurate quantification can be achieved, ensuring the quality and integrity of these important molecules. The combination of detailed experimental protocols, comparative data tables, and clear visualizations of workflows and fragmentation pathways offers a comprehensive resource for scientists in the field.
References
A Comparative Guide to NMR Spectroscopy for the Structural Elucidation of Pyrimidine Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, NMR provides the definitive data required for the unambiguous structural confirmation of novel pyrimidine derivatives. Pyrimidines are a critical class of heterocyclic compounds, forming the backbone of nucleobases in DNA and RNA and appearing in numerous pharmaceuticals. This guide provides a comparative analysis of various NMR techniques, supported by experimental data and protocols, to facilitate the structural elucidation of pyrimidine-based molecules.
Performance Comparison of Key NMR Techniques
The structural analysis of pyrimidine products rarely relies on a single NMR experiment. Instead, a combination of one-dimensional (1D) and two-dimensional (2D) techniques is employed to build a complete picture of the molecular architecture.
1D NMR: The Foundation of Structural Analysis
-
¹H NMR (Proton NMR): This is often the first and most fundamental NMR experiment performed. It provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). For pyrimidine derivatives, ¹H NMR helps in identifying protons on the ring and any substituents. However, overlapping signals in complex molecules can make interpretation challenging.[1]
-
¹³C NMR (Carbon NMR): This technique probes the carbon skeleton of the molecule. While it is less sensitive than ¹H NMR, it provides a distinct signal for each unique carbon atom, offering crucial information about the number and type of carbon environments (e.g., C, CH, CH₂, CH₃).
2D NMR: Resolving Complexity and Establishing Connectivity
When 1D spectra are insufficient for a complete structural assignment due to signal overlap or complex coupling patterns, 2D NMR experiments are essential.[1][2]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[1] It is instrumental in tracing proton-proton connectivities within a spin system, helping to piece together fragments of the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached.[1][3] It provides a powerful method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[1][3] HMBC is critical for connecting molecular fragments and establishing the overall carbon skeleton, especially for identifying quaternary carbons and the positions of substituents.[1][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the through-bond correlations seen in COSY, HSQC, and HMBC, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of their bonding connectivity.[5][6] This "through-space" correlation is invaluable for determining stereochemistry and the 3D conformation of molecules.[5]
Data Presentation: Comparative Tables
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Parent Pyrimidine Ring and the Influence of Substituents
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| H-2/C-2 | ~9.27 | ~157.4 | Highly deshielded due to proximity to two nitrogen atoms.[1] |
| H-4, H-6/C-4, C-6 | ~8.78 | ~156.9 | Deshielded by the adjacent nitrogen atom.[1] |
| H-5/C-5 | ~7.38 | ~121.7 | The most shielded position on the parent pyrimidine ring.[1] |
| Substituent Effect | Effect on Attached and Conjugated Positions | ||
| Electron Donating Group (EDG) (e.g., -NH₂, -OH) | Shifts signals upfield (to lower ppm values) due to increased electron density (shielding).[1] | Shifts signals upfield (to lower ppm values).[1] | The shielding effect is most pronounced at the ortho and para positions relative to the substituent.[1] |
| Electron Withdrawing Group (EWG) (e.g., -NO₂, -CN) | Shifts signals downfield (to higher ppm values) due to decreased electron density (deshielding).[1] | Shifts signals downfield (to higher ppm values).[1] | The deshielding effect is most pronounced at the ortho and para positions relative to the substituent.[1] |
| Note: Chemical shifts are highly dependent on the solvent, concentration, and the specific molecular structure. Data is for the parent pyrimidine in CDCl₃.[1][7][8] |
Table 2: Comparison of NMR Techniques for Pyrimidine Structural Elucidation
| Technique | Purpose | Information Obtained | Common Application in Pyrimidine Analysis |
| ¹H NMR | Identifies proton environments. | Chemical shift, coupling constants (J-values), integration. | Initial assessment of structure, number, and type of protons. |
| ¹³C NMR | Identifies carbon environments. | Chemical shift, number of unique carbons. | Determines the carbon skeleton and identifies functional groups. |
| COSY | Establishes proton-proton connectivity through bonds.[1] | Correlation between J-coupled protons.[1] | Tracing the connectivity of protons on the pyrimidine ring and its substituents.[1] |
| HSQC | Correlates protons to their directly attached carbons.[1][3] | One-bond ¹H-¹³C correlations. | Unambiguous assignment of carbon signals based on their attached protons.[1] |
| HMBC | Establishes long-range proton-carbon connectivity.[1][3] | Two- and three-bond ¹H-¹³C correlations. | Assembling the complete molecular structure, identifying quaternary carbons, and confirming substituent positions.[1] |
| NOESY | Identifies protons that are close in space.[5] | Through-space ¹H-¹H correlations. | Determining stereochemistry and conformational analysis. |
| D₂O Exchange | Identifies labile protons (e.g., NH, OH).[1] | Disappearance of signals from exchangeable protons. | Confirming the presence of amino or hydroxyl groups on the pyrimidine ring.[1] |
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for reliable structural elucidation. Below are generalized protocols for key experiments.
Protocol 1: Standard 1D NMR (¹H and ¹³C) Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[9] Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.[7]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the pyrimidine derivative in a solvent like DMSO-d₆ or CDCl₃.[1]
-
Addition of D₂O: Remove the NMR tube from the spectrometer and add 1-2 drops of deuterium oxide (D₂O).[1]
-
Mixing: Cap the tube and shake vigorously for 1-2 minutes to ensure thorough mixing.[1]
-
Re-acquisition: Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.[1]
-
Analysis: Compare the two spectra. Signals corresponding to exchangeable protons (e.g., from -NH₂ or -OH groups) will either disappear or significantly diminish in intensity in the second spectrum.[1]
Protocol 3: Basic 2D NMR Acquisition (COSY, HSQC, HMBC)
-
Initial 1D Spectra: Run standard ¹H and ¹³C NMR spectra to determine the spectral widths required for the 2D experiments.[1]
-
COSY Acquisition:
-
HSQC Acquisition:
-
HMBC Acquisition:
Visualizations: Workflows and Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro-5-methoxypyrimidine and 2-chloro-5-bromopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two key halogenated pyrimidine building blocks: 2-chloro-5-methoxypyrimidine and 2-chloro-5-bromopyrimidine. Understanding the differential reactivity of these compounds is crucial for the strategic design and successful execution of synthetic routes toward complex molecular targets in medicinal chemistry and drug discovery. The comparison focuses on the reactivity of the chlorine atom at the 2-position, a common site for functionalization in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Reactivity Analysis: The Influence of the C5-Substituent
The reactivity of the C2-chloro group in these pyrimidine systems is fundamentally governed by the electronic nature of the substituent at the C5-position. The pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the C2-position for nucleophilic attack.[1]
-
This compound : The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which increases the electron density of the pyrimidine ring. This effect deactivates the ring towards nucleophilic aromatic substitution (SNAr) compared to an unsubstituted or halogen-substituted pyrimidine.
-
2-Chloro-5-bromopyrimidine : The bromo group (-Br) is electron-withdrawing through its inductive effect, which outweighs its weak resonance donation. This withdrawal of electron density makes the pyrimidine ring more electrophilic and thus more susceptible to nucleophilic attack at the C2 position.
In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order I > Br > Cl.[1] Consequently, in 2-chloro-5-bromopyrimidine, the C5-bromo bond is significantly more reactive towards oxidative addition than the C2-chloro bond.[2] Selective cross-coupling at the C2-chloro position typically requires more robust catalyst systems and higher temperatures, often after the C5-position has already been functionalized.[2]
Comparative Reactivity Data
The following table summarizes available quantitative data for key synthetic transformations at the C2-chloro position of the title compounds. Direct side-by-side comparisons are limited in the literature; therefore, these data points are drawn from individual experiments and serve as a guide to their relative reactivity.
| Reaction Type | Substrate | Coupling Partner / Nucleophile | Catalyst System / Base | Solvent / Temp / Time | Product | Yield (%) |
| Buchwald-Hartwig Amination | This compound | Pyrazin-2-amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 1,4-Dioxane / 90°C / 40h | N-(5-methoxypyrimidin-2-yl)pyrazin-2-amine | 17%[3] |
| Buchwald-Hartwig Amination | 2-Chloro-5-bromopyrimidine | Amine | Pd precatalyst / Ligand / Strong Base | Toluene or Dioxane / 80-110°C | 5-Bromo-2-aminopyrimidine derivative | Data for C2-Cl coupling is sparse; reaction preferentially occurs at C5-Br. More forcing conditions are generally required for C2-Cl coupling.[2][4] |
| Suzuki Coupling | This compound | Arylboronic Acid | - | - | 2-Aryl-5-methoxypyrimidine | Specific experimental data with yields is not readily available in surveyed literature. |
| Suzuki Coupling | 2-Chloro-5-bromopyrimidine | Arylboronic Acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O / 80-110°C | 2-Aryl-5-bromopyrimidine | Reaction is highly selective for the C5-Br position. Coupling at C2-Cl requires prior functionalization of C5 and more robust catalytic systems.[1][2] |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Norfloxacin | K₂CO₃ | Acetonitrile / 80°C / 24h | 1-ethyl-6-fluoro-7-(4-(5-methoxypyrimidin-2-yl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 50.3%[3] |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-bromopyrimidine | Amine / Alcohol / Thiol | Base (e.g., K₂CO₃, Et₃N) | DMF or similar polar aprotic solvent | 2-Substituted-5-bromopyrimidine | The C2-chloro position is generally more susceptible to SNAr than the C5-bromo position.[5] Due to the electron-withdrawing bromo group, this reaction is expected to be more facile than with the 5-methoxy analogue. |
Key Experimental Protocols
Below are detailed methodologies for representative reactions cited in this guide.
Protocol 1: Nucleophilic Aromatic Substitution of this compound with Norfloxacin[3]
-
Reaction Setup : To a 50 mL round-bottom flask, add this compound (0.150 g, 1.038 mmol), Norfloxacin (0.331 g, 1.038 mmol), and potassium carbonate (K₂CO₃, 0.172 g, 1.246 mmol).
-
Solvent Addition : Add 10 mL of acetonitrile to the flask.
-
Reaction Conditions : Heat the reaction mixture to reflux at 80°C and maintain for 24 hours.
-
Workup and Purification : After the reaction, concentrate the mixture under reduced pressure to obtain the crude material.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane (1:10 v/v) eluent to yield the final product as a yellow solid (0.215 g, 50.3% yield).
Protocol 2: General Protocol for Buchwald-Hartwig Amination of a 2-Chloropyrimidine
This generalized protocol is based on conditions reported for challenging heteroaryl chlorides.[4][6]
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos or SPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents).
-
Reagent Addition : Add the 2-chloropyrimidine substrate (1.0 equivalent) and the desired amine coupling partner (1.2 equivalents).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1-0.5 M.
-
Reaction Conditions : Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring for the required time (typically 2-24 hours).
-
Monitoring : Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
Workup and Purification : Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The reactivity of the C2-chloro group in this compound and 2-chloro-5-bromopyrimidine is significantly modulated by the C5 substituent, leading to distinct synthetic profiles.
-
2-Chloro-5-bromopyrimidine is the more reactive substrate for Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack. However, in Palladium-Catalyzed Cross-Coupling reactions, its utility for C2-functionalization is complicated by the much higher reactivity of the C5-bromo bond, which will react preferentially under standard conditions.
-
This compound is less reactive towards SNAr at the C2 position due to the electron-donating methoxy group. Reactions may require more forcing conditions or stronger nucleophiles to achieve good yields. For Palladium-Catalyzed Cross-Coupling reactions, the C2-chloro is the only halide available for oxidative addition, simplifying reaction design, though the electron-donating nature of the methoxy group can still necessitate the use of robust and highly active catalyst systems to achieve efficient coupling.
The choice between these two building blocks should be guided by the intended synthetic strategy. For selective SNAr at C2, 2-chloro-5-bromopyrimidine is the more activated substrate. For selective cross-coupling at C2 without competing reactivity at C5, this compound provides a more direct, albeit potentially less reactive, starting material.
References
The Biological Potential of 2-Chloro-5-methoxypyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the pyrimidine ring can lead to potent and selective agents for a variety of therapeutic targets. 2-Chloro-5-methoxypyrimidine, with its reactive chlorine atom and electron-donating methoxy group, represents a versatile starting material for the synthesis of novel derivatives with potential applications in oncology, virology, and kinase inhibition.
This guide provides a comparative overview of the biological activities of compounds that could be derived from this compound, based on the activities of structurally related pyrimidine derivatives. While specific, published data on the biological evaluation of compounds directly synthesized from this compound is limited in the public domain, this guide extrapolates from existing research on analogous compounds to highlight the potential of this chemical scaffold.
Comparison of Potential Biological Activities
The following tables summarize the types of biological activities observed for various substituted pyrimidine derivatives, which serve as a predictive framework for novel compounds synthesized from this compound.
Table 1: Potential Anticancer Activity of this compound Derivatives
| Compound Class | Target Cell Line(s) | Reported IC50 Range (µM) | Potential Mechanism of Action |
| Anilino-pyrimidines | Various cancer cell lines | 0.03 - 160 | Kinase Inhibition (e.g., EGFR, Aurora Kinase)[1] |
| Thiazolo[4,5-d]pyrimidines | Melanoma, Breast, Prostate | Not specified | Not specified[2] |
| Imidazo[1,2-a]pyrimidines | MCF-7, MDA-MB-231 | 35.1 - 43.4 | Apoptosis induction[3] |
| Pyrazolopyrimidines | A549 (Lung Carcinoma) | ~5.99 | Cytotoxicity[3] |
Table 2: Potential Kinase Inhibitory Activity of this compound Derivatives
| Compound Class | Target Kinase(s) | Reported IC50 Range (nM) | Notes |
| Aminopyrimidine derivatives | Aurora A | 24.1 - 64.9 | Can induce DFG-out conformation and reduce MYC oncoprotein levels.[1] |
| Chloropyrimidine derivatives | MSK1 (Covalent) | Not specified | Acts via SNAr reaction with a cysteine residue. |
Table 3: Potential Antiviral Activity of this compound Derivatives
| Compound Class | Target Virus(es) | Reported EC50/ID50 Range (µM) | Potential Mechanism of Action |
| Pyrimidine thioglycosides | SARS-CoV-2, H5N1 | 77.37 - 86.02 (IC50) | Inhibition of viral replication.[4] |
| 5-substituted-2'-deoxyuridines | Herpes Simplex Virus 1 (HSV-1) | 0.1 - 1 µg/mL (ID50) | Not specified.[5] |
| Triazolopyrimidine derivatives | Chikungunya Virus (CHIKV) | 2.6 - 42 | Inhibition of nsP1 protein.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activities of pyrimidine derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Kinase Inhibition: ADP-Glo™ Kinase Assay
This is a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction.
Protocol:
-
Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and trigger a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
Antiviral Activity: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral substance that is required to reduce the number of plaque-forming units by 50%.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
Visualizing Pathways and Workflows
Understanding the mechanism of action of a compound often involves elucidating its effect on cellular signaling pathways. Similarly, visualizing experimental workflows can aid in the clear communication of complex procedures.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer kinase inhibitors.
Conclusion
This compound stands as a promising starting scaffold for the development of novel therapeutic agents. While direct evidence of the biological activities of its derivatives is not yet widely published, the extensive research on analogous pyrimidine compounds strongly suggests a high potential for discovering potent anticancer, antiviral, and kinase inhibitory agents. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive molecule for further exploration in medicinal chemistry and drug discovery programs. Future research should focus on the systematic synthesis and rigorous biological evaluation of a library of compounds derived from this versatile starting material to unlock its full therapeutic potential.
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In-Silico Docking Performance of Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in-silico docking studies of various pyrimidine derivatives, with a focus on their potential as inhibitors of key protein kinases implicated in cancer. While direct docking studies on 2-Chloro-5-methoxypyrimidine derivatives are not extensively available in the reviewed literature, this guide presents data on structurally related pyrimidine analogs to offer valuable insights for researchers in the field of computational drug design and discovery.
Comparative Docking Performance of Pyrimidine Derivatives
The following tables summarize the binding affinities of different classes of pyrimidine derivatives against their respective protein kinase targets, as reported in various in-silico studies. Lower binding energy is indicative of a more stable ligand-protein complex.
Table 1: Docking Performance of Pyrimidine Derivatives against VEGFR-2
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1,6-Dihydropyrimidin-2-thiol Derivatives | VEGFR-2 | -9.80 to -11.25 | Not Specified |
| Pyrimidine-based Derivatives | VEGFR-2 | Not explicitly stated, but compounds showed good binding capacity | Not Specified |
| N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide Derivatives | VEGFR-2 | Not explicitly stated, but noted key interactions | Asp1044, Glu883 |
Table 2: Docking Performance of Pyrimidine Derivatives against Other Kinases
| Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Chalcone-substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.4 to -7.9 | Not Specified |
| Pyrimidine Analogues | Epidermal Growth Factor Receptor (EGFR) | -7.5 to -8.8 | MET-769, GLU-738, THR-766 |
| Thienyl-pyrazoline Derivatives (with chlorine) | EGFR | -7.8 to -8.7 | Not Specified |
| Pyrimidine-5-carbonitrile Derivatives | EGFRWT | Not explicitly stated, but showed strong to moderate affinity | Met769, Gln767 |
Experimental Protocols: A Generalized In-Silico Docking Workflow
The following protocol outlines a typical workflow for molecular docking studies of pyrimidine derivatives against a protein target, based on methodologies cited in the reviewed literature.
1. Ligand Preparation:
-
The 2D structures of the pyrimidine derivatives are sketched using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
These 2D structures are then converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
-
Partial charges (e.g., Gasteiger charges) are assigned to the ligand atoms.
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Non-essential molecules, such as water and co-crystallized ligands, are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
3. Molecular Docking:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Molecular docking is performed using software such as AutoDock Vina. A search algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the defined grid box.
-
The "exhaustiveness" parameter, which dictates the thoroughness of the search, is set.
4. Analysis of Results:
-
The docking results are analyzed to identify the binding poses with the lowest binding energies, which represent the most favorable interactions.
-
If a co-crystallized ligand is available, the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic orientation can be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a successful validation.
-
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues are visualized and analyzed.
Caption: A generalized workflow for in-silico molecular docking studies.
Signaling Pathway Context
The protein kinases targeted by the pyrimidine derivatives in the presented studies, such as VEGFR-2 and EGFR, are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyrimidine derivative could act as an inhibitor.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-5-methoxypyrimidine
This guide provides a comparative overview of potential analytical methods for the accurate quantification of 2-Chloro-5-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring product quality and process control. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of this compound.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][3][4]
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are common techniques for the analysis of small organic molecules like this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[5] | Higher cost of instrumentation and solvents compared to some other methods. | Purity determination, assay for potency, stability testing, and impurity profiling.[5] |
| Gas Chromatography (GC) with Mass Spectrometry (MS) Detection | Separation based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase, followed by mass analysis. | Excellent for the analysis of volatile impurities; high separation efficiency and specificity from MS detection.[5] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[5] | Analysis of residual solvents and volatile impurities. |
| Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Utilizes smaller particle size columns for faster and more efficient separations compared to HPLC, coupled with highly sensitive and selective mass detection. | High throughput, superior resolution, and sensitivity; provides molecular weight information, aiding in peak identification. | Higher initial instrument cost and complexity. | Trace level impurity analysis, metabolite identification, and high-throughput screening. |
Experimental Protocols
The following are generalized experimental protocols. Method development and validation are required for specific applications.
1. High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for small molecules.
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer) is typically used. For a related compound, 4,6-Dichloro-5-methoxypyrimidine, a mobile phase of acetonitrile and water with phosphoric acid has been suggested.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, to a known concentration.[7]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure the separation of analytes. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injector Temperature: Typically set higher than the final oven temperature to ensure rapid vaporization of the sample.
-
MS Conditions: Electron ionization (EI) is a common ionization mode. The mass spectrometer would be set to scan a relevant mass range to detect the molecular ion and characteristic fragment ions of this compound.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization may be necessary if the compound is not sufficiently volatile or thermally stable.[5]
3. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
-
Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., a quadrupole or Orbitrap mass analyzer).
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: Similar to HPLC, but with MS-compatible buffers like formic acid or ammonium acetate.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
MS Conditions: Electrospray ionization (ESI) is a common technique for polar molecules. The mass spectrometer can be operated in full scan mode to identify compounds or in selected ion monitoring (SIM) mode for targeted quantification.
-
Sample Preparation: Similar to HPLC, with careful consideration of the solvent to ensure compatibility with the MS system.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.
References
- 1. netpharmalab.es [netpharmalab.es]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
A Comparative Guide to the Stability of 2-Chloro-5-methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the chemical stability of 2-Chloro-5-methoxypyrimidine and its derivatives, compounds of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct comparative stability studies in publicly accessible literature, this guide presents a standardized methodology for forced degradation studies, alongside illustrative data, to serve as a practical resource for researchers. The experimental protocols and data presentation formats are based on established industry practices and regulatory guidelines for stability testing of pharmaceutical compounds.
Introduction to Stability Assessment
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and elucidate degradation pathways. This information is vital for developing stable formulations, determining appropriate storage conditions, and establishing a stability-indicating analytical method.
The stability of this compound derivatives can be influenced by the nature of substituents on the pyrimidine ring. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring itself can make the molecule susceptible to nucleophilic substitution, particularly hydrolysis. The methoxy group, being an electron-donating group, may influence the reactivity of the ring. Understanding how different functional groups alter the stability profile is key to selecting robust drug candidates.
Experimental Protocols for Stability Assessment
A comprehensive forced degradation study should be conducted to evaluate the stability of this compound derivatives under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
General Procedure for Forced Degradation Studies
A stock solution of the this compound derivative to be tested is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is then used for the individual stress studies. A control sample, protected from the stress conditions, is analyzed concurrently to determine the initial concentration of the parent compound.
Hydrolytic Stability
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid. The mixture is then heated at 60°C for 48 hours. Samples are withdrawn at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours), neutralized with an equivalent amount of 0.1 N sodium hydroxide, and diluted to a final concentration of 100 µg/mL for analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. The mixture is kept at room temperature for 24 hours. Samples are taken at various time points (e.g., 0, 1, 4, 8, and 24 hours), neutralized with 0.1 N hydrochloric acid, and diluted for analysis.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. The mixture is heated at 60°C for 48 hours, and samples are withdrawn and diluted for analysis at the same time points as the acidic hydrolysis study.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution. The mixture is kept at room temperature for 24 hours, protected from light. Samples are withdrawn at regular intervals (e.g., 0, 4, 8, and 24 hours) and diluted for analysis.
Thermal Degradation
The solid compound is placed in a thermostatically controlled oven at 80°C for 48 hours. Samples are withdrawn, dissolved in the initial solvent, and diluted to the target concentration for analysis.
Photolytic Degradation
The solid compound and a solution of the compound (at 100 µg/mL) are exposed to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Control samples are kept in the dark to exclude thermal degradation.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the standard for analyzing the stressed samples. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to ensure that the parent peak is free from co-eluting degradants.
Data Presentation: A Comparative Analysis
The following tables present illustrative quantitative data from a hypothetical forced degradation study comparing the stability of this compound with two other hypothetical derivatives: a 5-bromo and a 5-nitro derivative. This data is intended to demonstrate the format for presenting such results and is not based on actual experimental findings.
Table 1: Comparative Stability of 2-Chloro-5-Substituted Pyrimidines under Hydrolytic Stress
| Compound | Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| This compound | 0.1 N HCl, 60°C | 48 | 15.2 | 2-Hydroxy-5-methoxypyrimidine |
| 0.1 N NaOH, RT | 24 | 25.8 | 2-Hydroxy-5-methoxypyrimidine | |
| Water, 60°C | 48 | 5.1 | 2-Hydroxy-5-methoxypyrimidine | |
| 2-Chloro-5-bromopyrimidine | 0.1 N HCl, 60°C | 48 | 12.5 | 2-Hydroxy-5-bromopyrimidine |
| 0.1 N NaOH, RT | 24 | 22.1 | 2-Hydroxy-5-bromopyrimidine | |
| Water, 60°C | 48 | 3.9 | 2-Hydroxy-5-bromopyrimidine | |
| 2-Chloro-5-nitropyrimidine | 0.1 N HCl, 60°C | 48 | 28.4 | 2-Hydroxy-5-nitropyrimidine |
| 0.1 N NaOH, RT | 24 | 45.3 | 2-Hydroxy-5-nitropyrimidine | |
| Water, 60°C | 48 | 8.7 | 2-Hydroxy-5-nitropyrimidine |
Table 2: Comparative Stability under Oxidative, Thermal, and Photolytic Stress
| Compound | Stress Condition | Duration | % Degradation |
| This compound | 3% H₂O₂, RT | 24 hours | 8.3 |
| Solid State, 80°C | 48 hours | 2.1 | |
| Photolytic (ICH Q1B) | - | 11.5 | |
| 2-Chloro-5-bromopyrimidine | 3% H₂O₂, RT | 24 hours | 7.9 |
| Solid State, 80°C | 48 hours | 1.8 | |
| Photolytic (ICH Q1B) | - | 10.2 | |
| 2-Chloro-5-nitropyrimidine | 3% H₂O₂, RT | 24 hours | 18.6 |
| Solid State, 80°C | 48 hours | 5.4 | |
| Photolytic (ICH Q1B) | - | 22.7 |
Visualizations: Workflows and Biological Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for forced degradation studies and potential signaling pathways where pyrimidine derivatives may exert their biological effects.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Chloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, 2-chloro-5-methoxypyrimidine serves as a versatile building block for the synthesis of a wide array of complex molecules. The efficacy of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, is highly dependent on the choice of the palladium catalyst system. This guide provides an objective comparison of various palladium catalysts for reactions involving this compound, supported by experimental data from analogous systems, to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of an appropriate palladium precursor and ligand is critical for achieving high yields and reaction efficiency. Below is a summary of quantitative data from studies on 2-chloropyrimidines and related halo-heterocycles, offering a comparative overview of different catalytic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For chloropyrimidines, the choice of catalyst can significantly impact the reaction outcome.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | 0.5 | [1][2] |
| Pd(dppf)Cl₂·CH₂Cl₂ | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 70 | 3 | [1] |
| Pd(OAc)₂ / PPh₃ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | Good | 4 | [3] |
Data for 2,4-dichloropyrimidine is used as a proxy.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. For challenging substrates like chloro-heterocycles, the use of bulky, electron-rich phosphine ligands is often essential.
| Catalyst Precursor | Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | XPhos | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 | [4][5] |
| Pd(OAc)₂ | BINAP | Aniline | Cs₂CO₃ | Toluene | 90 | 23 | 37 | [6] |
| Pd₂(dba)₃ | Xantphos | t-Butyl carbamate | Cs₂CO₃ | THF | 140 (MW) | 0.75 | 38 | [6] |
Data from analogous aryl chloride systems.
Heck Reaction
The Heck reaction enables the formation of carbon-carbon bonds between an unsaturated halide and an alkene. The reaction conditions can be tailored to optimize for yield and stereoselectivity.
| Catalyst Precursor | Ligand | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None | Styrene | K₃PO₄ | N/A (Neat) | 120 (MW) | 0.17 | High | [7] |
| Pd(OAc)₂ | PPh₃ | Styrene | Et₃N | DMF | >100 | - | Good | [8] |
General conditions for Heck reactions of aryl chlorides.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling Protocol
Catalyst System: Pd(PPh₃)₄
Procedure:
-
To a microwave reactor tube, add this compound (0.5 mmol), the desired arylboronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol).[1][2]
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).[1]
-
Purge the mixture with an inert gas (e.g., argon) for 10 minutes.[1]
-
Seal the tube and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.[1][2]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Catalyst System: Pd₂(dba)₃ / XPhos
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv.).[4][5]
-
Add degassed toluene to the flask.
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Heat the reaction mixture to reflux and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol
Catalyst System: Pd(OAc)₂ (ligand-free)
Procedure:
-
To a microwave vial, add this compound (1.0 equiv.), the desired alkene (1.2 equiv.), K₃PO₄ (2.0 equiv.), and Pd(OAc)₂ (0.05 mol%).[7]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120 °C and stir for 10-15 minutes, monitoring the reaction progress.[7]
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizations
To better understand the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. diva-portal.org [diva-portal.org]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-methoxypyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Chloro-5-methoxypyrimidine (CAS No. 22536-65-8), a heterocyclic compound often used as a building block in chemical synthesis. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns: it is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1] Before handling, it is crucial to be familiar with the personal protective equipment (PPE) requirements and emergency procedures.
Key Hazard Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[2] This chemical should be treated as hazardous waste and disposed of through a licensed chemical waste management company.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents and strong acids.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
In case of dust formation, use a NIOSH-approved respirator.
-
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep the solid material into a suitable container for disposal.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
All materials used for cleanup should be placed in the designated hazardous waste container.
4. Container Management:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area.
-
The container must be properly labeled with the chemical name and associated hazard symbols.
5. Final Disposal:
-
Arrange for the collection of the waste by a certified hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


